Methyl ganoderate C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O8/c1-15(11-17(32)12-16(2)27(38)39-8)18-13-22(35)31(7)23-19(33)14-20-28(3,4)21(34)9-10-29(20,5)24(23)25(36)26(37)30(18,31)6/h15-16,18,20-21,26,34,37H,9-14H2,1-8H3/t15-,16?,18-,20+,21+,26-,29+,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYOYBNOUOOJJ-RKJACJFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of Methyl Ganoderate C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderate C6, a highly oxygenated lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum, exhibits a range of promising pharmacological activities. As with other ganoderic acids, its biosynthesis originates from the mevalonate (MVA) pathway, culminating in the formation of the lanosterol backbone. This guide delineates the intricate enzymatic steps that follow, characterized by a series of cytochrome P450-mediated oxidations and subsequent modifications, leading to the generation of this complex secondary metabolite. This document provides a comprehensive overview of the proposed biosynthetic pathway, supported by available quantitative data and detailed experimental protocols for pathway elucidation.
Introduction
Ganoderic acids, a diverse group of triterpenoids, are the primary bioactive constituents of Ganoderma species. Their intricate structures, arising from the cyclization of squalene and subsequent extensive oxidative modifications, contribute to their wide spectrum of biological effects, including anti-tumor, anti-inflammatory, and immunomodulatory properties. This compound belongs to the C-class of ganoderic acids, characterized by specific oxygenation patterns on the lanostane skeleton. Understanding the biosynthetic pathway of this compound is crucial for its targeted production through metabolic engineering and synthetic biology approaches, paving the way for its development as a therapeutic agent.
The Biosynthetic Pathway of Ganoderic Acids
The biosynthesis of all ganoderic acids, including this compound, commences with the universal MVA pathway, which synthesizes the C30 precursor, lanosterol.
The Mevalonate (MVA) Pathway: From Acetyl-CoA to Lanosterol
The initial steps of the pathway are well-established and involve the condensation of acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then converted to mevalonate, which, after a series of phosphorylations and decarboxylation, yields isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules forms squalene, which is then epoxidized to 2,3-oxidosqualene. The final step in the formation of the triterpenoid backbone is the cyclization of 2,3-oxidosqualene by lanosterol synthase (LS) to produce lanosterol.[1][2]
Post-Lanosterol Modifications: The Role of Cytochrome P450s
The structural diversity of ganoderic acids arises from the extensive modifications of the lanosterol scaffold, primarily catalyzed by a large family of cytochrome P450 (CYP) monooxygenases.[3] These enzymes introduce oxygen atoms into the lanostane ring system, leading to hydroxylations and the formation of keto groups at various positions. While the exact sequence of all enzymatic reactions leading to every specific ganoderic acid is still under investigation, several key CYP enzymes have been identified and functionally characterized, shedding light on the intricate network of pathways.[1][4]
Proposed Biosynthetic Pathway to this compound
Based on the known structures of ganoderic acid intermediates and the characterized functions of various CYP enzymes, a putative biosynthetic pathway for this compound can be proposed. This compound is a derivative of a C-class ganoderic acid. The biosynthesis likely involves a series of oxidative reactions at specific carbon positions of the lanosterol core, followed by a final methylation step.
The following diagram illustrates a plausible biosynthetic route from lanosterol to a ganoderic acid C precursor, which is then methylated to yield this compound.
Key enzymatic steps in the post-lanosterol pathway leading to a C-class ganoderic acid likely include:
-
C-26 Oxidation: An initial oxidation at the C-26 position of the side chain is a common early step, often catalyzed by enzymes like CYP5150L8, to form a carboxylic acid.[5]
-
Ring Oxidations: A series of hydroxylations and subsequent oxidations occur on the lanostane ring system. For C-class ganoderic acids, this typically involves modifications at positions C-3, C-7, C-11, and C-15.[6][7] For instance, CYP512W2 has been shown to be involved in the oxidation of C-7 and C-15.[8]
-
Further Side-Chain Modifications: Additional modifications, such as hydroxylation at C-23 by enzymes like CYP512U6, can also occur.[4]
-
Methylation: The final step to form this compound is the methylation of a carboxylic acid group, a reaction catalyzed by a methyltransferase.
Quantitative Data
The production of ganoderic acids is influenced by various factors, including the developmental stage of the mushroom and culture conditions. The tables below summarize representative quantitative data from studies on ganoderic acid biosynthesis.
Table 1: Content of Total Triterpenoids and a Specific Ganoderic Acid at Different Developmental Stages of G. lucidum
| Developmental Stage | Total Triterpenoids (mg/100 mg dry weight) | Ganoderic Acid T (μ g/100 mg dry weight) |
| Primordium | 8.5 ± 0.7 | 1.2 ± 0.1 |
| Immature Fruiting Body | 12.1 ± 1.1 | 16.5 ± 1.5 |
| Mature Fruiting Body | 7.2 ± 0.6 | 5.8 ± 0.5 |
Data adapted from a study on G. lucidum development.[9]
Table 2: Relative Gene Expression Levels of Key Biosynthetic Enzymes
| Gene | Relative Expression Level (Immature vs. Primordium) |
| HMGR | 1.8-fold |
| FPS | 8.7-fold |
| SQS | 30.5-fold |
| LS | 19.2-fold |
Data reflects the upregulation of genes in the early stages of the pathway during the immature stage, correlating with higher triterpenoid content.[2]
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification and Functional Characterization of Biosynthetic Genes
Objective: To identify and determine the function of genes (e.g., CYPs, methyltransferases) involved in the biosynthesis of this compound.
Experimental Workflow:
Methodology:
-
Transcriptome Analysis: RNA sequencing of G. lucidum mycelia or fruiting bodies at different developmental stages or under induction with elicitors is performed to identify upregulated genes co-expressed with ganoderic acid production.
-
Candidate Gene Selection: Based on sequence homology to known triterpenoid biosynthetic enzymes (especially CYPs and methyltransferases), candidate genes are selected.
-
Heterologous Expression: Candidate genes are cloned into an expression vector and transformed into a suitable host, such as Saccharomyces cerevisiae, which provides the necessary precursors from its own sterol biosynthesis pathway.[1]
-
Enzyme Assays:
-
In vivo: The engineered yeast strain is cultured, and the metabolites are extracted and analyzed for the production of new compounds.
-
In vitro: The recombinant enzyme is purified, and its activity is tested with potential substrates (e.g., lanosterol, early-stage ganoderic acids) in the presence of necessary cofactors (e.g., NADPH for CYPs).
-
-
Product Identification: The products of the enzymatic reactions are identified and structurally elucidated using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Quantitative Analysis of Ganoderic Acids
Objective: To quantify the amount of this compound and other related ganoderic acids in G. lucidum extracts.
Methodology:
-
Extraction: Dried and powdered G. lucidum material is extracted with a suitable solvent, typically ethanol or methanol, often using methods like sonication or Soxhlet extraction.[2]
-
Sample Preparation: The crude extract is filtered and may be subjected to a preliminary purification step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution system of acetonitrile and water (often with a small amount of acid, e.g., 0.1% acetic acid) is typically employed.
-
Detection: UV detection at a wavelength around 252 nm is used for quantification.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with a purified reference standard.
-
Conclusion
The biosynthesis of this compound is a complex process involving the MVA pathway followed by a series of specific oxidative and methylation reactions. While the general framework of ganoderic acid biosynthesis is understood, the precise enzymatic cascade leading to this compound is an active area of research. The identification and characterization of the specific cytochrome P450 enzymes and methyltransferases involved will be instrumental in developing robust strategies for the enhanced production of this valuable bioactive compound. The experimental approaches outlined in this guide provide a roadmap for researchers to further unravel the intricacies of ganoderic acid biosynthesis and harness its potential for pharmaceutical applications.
References
- 1. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acid C | C30H42O7 | CID 10346401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Ganoderate C6: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderate C6, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological targets. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this promising bioactive compound.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional Asian medicine for centuries, revered for its diverse health benefits. Modern scientific investigation has identified a vast array of bioactive compounds within this fungus, with triterpenoids being one of the most prominent classes. These complex molecules are largely responsible for the mushroom's anti-inflammatory, antioxidant, and potential anticancer effects. Among these, this compound (molecular formula: C31H44O8) stands out as a compound of interest for further pharmacological investigation.[1][2][3] This guide will delve into the technical aspects of its isolation and the current understanding of its biological activity.
Discovery and Sourcing
This compound is a naturally occurring secondary metabolite found in the fruiting bodies and spores of Ganoderma lucidum.[2][3] Its discovery is part of the broader effort to isolate and characterize the vast array of triterpenoids present in this fungus. The concentration of this compound and other triterpenoids can vary depending on the strain of Ganoderma lucidum, cultivation conditions, and the part of the mushroom being analyzed.
Isolation and Purification Protocols
The isolation of this compound from Ganoderma lucidum is a multi-step process that involves extraction followed by chromatographic purification. While a definitive, standardized protocol for this specific compound is not universally established, the following methodologies are based on established techniques for the separation of triterpenoids from Ganoderma lucidum.
Extraction of Crude Triterpenoids
The initial step involves the extraction of a crude triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum.
Experimental Protocol:
-
Maceration: The powdered mushroom material is macerated with an organic solvent, typically 70-95% ethanol, at room temperature for an extended period (24-48 hours). This process is often repeated multiple times to ensure maximum extraction efficiency.
-
Soxhlet Extraction: Alternatively, a more exhaustive extraction can be performed using a Soxhlet apparatus with ethanol or another suitable solvent. This method provides a more efficient extraction but requires careful temperature control to avoid degradation of thermolabile compounds.
-
Solvent Evaporation: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in triterpenoids.
Purification of this compound
The crude extract, containing a complex mixture of triterpenoids and other compounds, requires further purification to isolate this compound. Counter-current chromatography (CCC) has been shown to be an effective method for the separation of ganoderic acids, the class of compounds to which this compound belongs.
Experimental Protocol (Adapted from similar compound purifications):
-
Solvent System Selection: A suitable two-phase solvent system is selected for the CCC separation. The selection is critical and is typically determined through a series of shake-flask experiments to find a system that provides an optimal partition coefficient (K) for the target compound.
-
CCC Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the selected solvent system and injected into the CCC apparatus.
-
Fraction Collection: The mobile phase is pumped through the stationary phase, and the eluent is collected in fractions using a fraction collector.
-
Monitoring and Analysis: The separation process is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Final Purification: Fractions enriched with this compound may require further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water) to achieve high purity.
-
Structure Elucidation: The final confirmation of the isolated compound as this compound is performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A study on the closely related Ganoderic acid C6 reported a yield of 38 mg with a purity of over 90% from a crude extract, highlighting the potential of CCC for isolating these compounds.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table provides contextual data for related triterpenoids from Ganoderma lucidum to offer an indication of potential yields and bioactivity.
| Compound | Yield/Content | Purity | Biological Activity (IC50) | Reference |
| Ganoderic Acid H | 2.09 mg/g powder (optimized extraction) | >95% (commercial standard) | Not specified in this study | [4] |
| Ganoderenic Acid D | Not specified | >90% (after isolation) | 0.14 ± 0.01 mg/mL (Hep G2), 0.18 ± 0.02 mg/mL (HeLa), 0.26 ± 0.03 mg/mL (Caco-2) | [4] |
| Ganoderic Acid C6 | 38 mg from crude extract | >90% (after CCC) | Not specified in this study | |
| Ganoderic Acid SZ | Not specified | >98% (commercial standard) | 10-20 µM (K562 cells) | [5] |
Note: The data for Ganoderic Acid C6 yield and purity is for the carboxylic acid form, not the methyl ester.
Biological Activities and Signaling Pathways
Triterpenoids from Ganoderma lucidum, including this compound, are known to possess a range of biological activities, with anti-inflammatory effects being one of the most prominent.[1] This activity is often mediated through the modulation of key signaling pathways involved in the inflammatory response.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory effects of Ganoderma lucidum triterpenoids are believed to be mediated, at least in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2]
The p38 MAPK pathway is a key signaling cascade that is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators.
Caption: Putative inhibition of the p38 MAPK pathway by this compound.
The NF-κB pathway is another critical regulator of the inflammatory response. Its activation leads to the transcription of a wide range of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery, isolation, and bioactivity assessment of this compound.
References
Methyl Ganoderate C6: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderate C6 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acids family, which are known for their diverse and significant biological activities, this compound has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data and structure elucidation studies. It is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used in traditional Asian medicine for centuries to treat a variety of ailments. Modern phytochemical investigations have revealed that the therapeutic effects of this fungus are largely attributable to its complex array of secondary metabolites, most notably triterpenoids and polysaccharides.[1] The triterpenoids from Ganoderma species are primarily lanostane-type, characterized by a tetracyclic core.[1]
This compound is a methyl ester derivative of its corresponding ganoderic acid. The addition of a methyl group can influence the compound's polarity, solubility, and bioavailability, potentially altering its pharmacological profile. This document will focus on the foundational chemical characteristics of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a lanostane skeleton, a C30 tetracyclic triterpene backbone. The systematic IUPAC name and other identifiers are provided below.
| Property | Data | Reference |
| Chemical Formula | C₃₁H₄₄O₈ | [2] |
| Molecular Weight | 544.70 g/mol | [2] |
| CAS Number | 105742-81-2 | [2] |
| Class | Triterpenoid (Lanostane-type) | [1] |
| Natural Source | Ganoderma lucidum | [2] |
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers inherent to the lanostane framework. The precise stereochemical configuration is crucial for its biological activity. The stereochemistry of related ganoderic acids has been determined through extensive spectroscopic analysis, including 2D NMR techniques (NOESY, ROESY) and often confirmed by X-ray crystallography of the parent compounds or their derivatives.
Note: A definitive primary literature source detailing the complete stereochemical assignment of this compound through experimental data was not identified in the conducted search. The stereochemistry presented in structural diagrams is based on the established stereochemistry of the lanostane core and related, well-characterized ganoderic acids.
Spectroscopic Data
The structural elucidation of this compound, like other complex natural products, relies heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. While a specific, complete dataset for this compound was not found in the literature search, the expected signals in ¹H and ¹³C NMR spectra can be inferred from the data available for highly similar compounds, such as other ganoderic acid methyl esters.
Expected ¹H NMR Features:
-
Methyl Signals: Several singlet signals in the upfield region (δ 0.5-1.5 ppm) corresponding to the methyl groups of the lanostane skeleton.
-
Methine and Methylene Protons: A complex series of multiplets in the region of δ 1.0-3.0 ppm.
-
Protons adjacent to Oxygen: Signals for protons on carbons bearing hydroxyl or ether groups would appear in the δ 3.0-4.5 ppm range.
-
Olefinic Protons: If present, signals for protons on double bonds would be observed in the downfield region (δ 5.0-6.0 ppm).
-
Methyl Ester Signal: A characteristic singlet at approximately δ 3.6-3.7 ppm for the -OCH₃ group.
Expected ¹³C NMR Features:
-
Carbonyl Carbons: Signals for ketone and ester carbonyls would be found in the highly downfield region (δ 170-220 ppm).
-
Olefinic Carbons: If present, signals for carbons involved in double bonds would appear around δ 100-160 ppm.
-
Carbons bonded to Oxygen: Signals for carbons bearing hydroxyl or ether functionalities would be in the δ 60-90 ppm range.
-
Methyl Ester Carbon: A signal for the methyl group of the ester at approximately δ 51-53 ppm.
-
Lanostane Skeleton Carbons: A series of signals in the upfield region corresponding to the aliphatic carbons of the tetracyclic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₃₁H₄₄O₈), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ or pseudomolecular ion peaks such as [M+H]⁺ or [M+Na]⁺ that correspond to a molecular weight of approximately 544.2985 (calculated). The fragmentation pattern observed in MS/MS experiments would provide valuable information about the different functional groups and the connectivity of the molecule.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. The following represents a generalized workflow based on common practices for isolating triterpenoids from Ganoderma species.[3]
A more detailed, hypothetical protocol is described below:
1. Extraction:
-
Dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with 95% ethanol at room temperature.
-
The solvent is removed under reduced pressure to yield a crude ethanol extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The triterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.
3. Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
4. Purification:
-
The semi-purified fractions are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.
5. Structure Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), infrared (IR), and ultraviolet (UV) spectroscopy.
Potential Signaling Pathways and Biological Activities
While specific signaling pathways modulated by this compound are not extensively detailed in the available literature, triterpenoids from Ganoderma lucidum are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2] These activities are often mediated through the modulation of key cellular signaling pathways.
References
The Occurrence and Quantification of Methyl Ganoderate C6 in Ganoderma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Ganoderma, colloquially known as Reishi or Lingzhi, has been a cornerstone of traditional medicine for centuries, revered for its diverse therapeutic properties. Modern scientific inquiry has identified a class of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids and their derivatives, as significant contributors to the pharmacological activities of these fungi. Among these, Methyl Ganoderate C6, a derivative of Ganoderic acid C6, has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound in Ganoderma species, intended to support research and drug development endeavors.
Natural Sources of this compound
This compound is a triterpenoid found in fungi of the Ganoderma genus. Specifically, its corresponding acid, Ganoderic acid C6, has been identified in the fruiting bodies of Ganoderma tsugae and has also been reported as a constituent of the well-studied species, Ganoderma lucidum [1][2]. The presence of this compound is therefore highly probable in these species, arising from the esterification of Ganoderic acid C6. While these two species are the most explicitly cited sources, the vast chemical diversity within the Ganoderma genus suggests that this compound or its acidic form may be present in other species as well, warranting broader screening efforts.
Abundance of this compound and Related Compounds
Precise quantitative data for the abundance of this compound in various Ganoderma species is not extensively documented in publicly available literature. Most studies focus on the quantification of total triterpenoids or a selection of the most abundant ganoderic acids, such as Ganoderic acid A.
One study on Ganoderma tsugae developed a method to quantify nine different ganoderic acids, including Ganoderic acid C6[1]. However, the study reported the total content of these nine acids combined, which ranged from 0.28% to 2.20% of the dry weight of eight different Ganoderma samples[1]. The individual concentration of Ganoderic acid C6 was not specified.
For context, the total triterpenoid content in the fruiting bodies of Ganoderma lucidum has been reported to range from 1.36% to 3.15% in various commercial products[3]. Another study on different strains of Ganoderma species, including G. lucidum, G. sinense, and G. tsugae, found the total ganoderic acid content in mycelia to vary significantly, with the highest concentration reaching 25.2 ± 1.5 mg/g in a strain of G. sinense[4].
While specific data for this compound is scarce, these figures for total triterpenoids and other individual ganoderic acids provide a general indication of the potential concentration range for this compound in Ganoderma species.
Table 1: Abundance of Total Triterpenoids and Select Ganoderic Acids in Ganoderma Species
| Ganoderma Species | Plant Part | Compound(s) | Abundance | Reference(s) |
| Ganoderma tsugae | Fruiting Body | Total of 9 Ganoderic Acids (including C6) | 0.28 - 2.20% of dry weight | [1] |
| Ganoderma lucidum | Fruiting Body | Total Triterpenoids | 1.36 - 3.15% of dry weight | [3] |
| Ganoderma sinense | Mycelia | Total Ganoderic Acids | Up to 25.2 ± 1.5 mg/g | [4] |
| Ganoderma tsugae | Mycelia | Total Ganoderic Acids | Yield of 0.36 ± 0.028 g/L in submerged culture | [4] |
Note: The data presented for Ganoderic acid C6 is for a mixture of compounds. Specific abundance data for this compound is not available in the cited literature.
Experimental Protocols
Extraction of Ganoderic Acids from Ganoderma Fruiting Bodies
This protocol is a composite of established methods for the extraction of triterpenoids from Ganoderma species[2][5][6].
Materials:
-
Dried and powdered Ganoderma fruiting bodies
-
95% Ethanol
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Weigh the desired amount of powdered Ganoderma fruiting body.
-
Add 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the mixture to 60°C and maintain for 2 hours with continuous stirring.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh ethanol to ensure maximum recovery of triterpenoids.
-
Combine the ethanol extracts from all three extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C until the ethanol is completely removed.
-
Freeze-dry the concentrated aqueous extract to obtain the crude triterpenoid powder.
-
Store the crude extract at -20°C until further analysis.
Quantification of Ganoderic Acid C6 by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the method developed for the quantification of ganoderic acids in Ganoderma tsugae[1]. This method can be applied for the quantification of this compound, though retention times may vary.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 2% acetic acid in water.
-
The original method used a gradient of acetonitrile and 2% acetic acid (1/4 and 1/2, v/v)[1]. A typical starting condition could be 20-30% acetonitrile, with a linear gradient to 80-90% acetonitrile over 40-60 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract obtained from the extraction protocol.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Biosynthesis and Regulatory Pathways
Biosynthesis of Ganoderic Acids
Ganoderic acids, including the precursor to this compound, are synthesized via the mevalonate (MVA) pathway[6][7]. This intricate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the triterpenoid backbone, lanosterol. Subsequent modifications of the lanosterol skeleton, primarily catalyzed by cytochrome P450 monooxygenases, lead to the vast diversity of ganoderic acids observed in Ganoderma species.
Regulatory Signaling Pathways
The biosynthesis of ganoderic acids is a tightly regulated process influenced by various internal and external signals. Several signaling pathways have been implicated in modulating the expression of key biosynthetic genes.
cAMP Signaling Pathway: The cyclic adenosine monophosphate (cAMP) signaling pathway has been shown to play a role in regulating ganoderic acid biosynthesis. Changes in intracellular cAMP levels can influence the expression of genes encoding key enzymes in the MVA pathway, such as squalene synthase (SQS) and lanosterol synthase (LS)[2].
Light-Sensing Pathway: Environmental factors, such as light, can also impact the production of ganoderic acids. In Ganoderma lingzhi, the blue light receptor WC-2 has been identified as a positive regulator of ganoderic acid biosynthesis. Exposure to blue light can lead to the upregulation of biosynthetic genes and a subsequent increase in the accumulation of ganoderic acids[5].
Conclusion
This compound is a promising bioactive compound found in several Ganoderma species. While its precise abundance is yet to be widely reported, established analytical methods for related ganoderic acids provide a solid foundation for its quantification. Further research is needed to fully elucidate the quantitative distribution of this compound across a broader range of Ganoderma species and to explore its full therapeutic potential. The detailed experimental protocols and an understanding of the biosynthetic and regulatory pathways provided in this guide are intended to facilitate these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Methyl Ganoderate C6: A Technical Guide for Researchers
A comprehensive analysis of the current scientific landscape reveals a significant gap in the dedicated pharmacological investigation of Methyl Ganoderate C6, a triterpenoid derived from the esteemed medicinal mushroom, Ganoderma lucidum. While direct experimental data on its biological activities remains limited, this guide synthesizes the available information on its parent compound, Ganoderic Acid C6, and contextualizes it within the broader, well-documented pharmacological activities of ganoderic acids. This document serves as a foundational resource for researchers and drug development professionals, outlining known activities, relevant experimental protocols, and key signaling pathways to guide future investigations into this promising natural product.
Current State of Knowledge: From Ganoderic Acid C6 to its Methyl Ester
The majority of existing research focuses on the unesterified form, Ganoderic Acid C6. The primary reported biological activities for Ganoderic Acid C6 include:
-
Aldose Reductase Inhibition: Ganoderic Acid C6 has been identified as an inhibitor of aldose reductase.[6][7] This enzyme is a key player in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Its inhibition is a therapeutic strategy for preventing or mitigating conditions such as diabetic neuropathy, nephropathy, and retinopathy.
-
Antinociceptive Activity: Studies have also pointed to the antinociceptive (pain-relieving) properties of Ganoderic Acid C6, suggesting its potential role in the development of novel analgesics.[8]
-
Cholesterol Efflux Promotion: In a study investigating the effects of various ganoderic acids on cholesterol metabolism, Ganoderic Acids A, B, C6, and G were found to promote cholesterol efflux mediated by the ABCA1 transporter.[9] This action is a critical component of reverse cholesterol transport and is considered a key mechanism in preventing atherosclerosis.
While these findings for Ganoderic Acid C6 are promising, it is crucial to note that the pharmacological profile of this compound may differ. Future research should prioritize the direct evaluation of this methylated derivative.
Quantitative Data on Ganoderic Acids
Due to the absence of specific quantitative data for this compound, the following table summarizes the reported inhibitory concentrations (IC50) and other relevant metrics for its parent compound and other well-characterized ganoderic acids to provide a comparative context for researchers.
| Compound | Target/Assay | Cell Line/System | IC50 / Activity | Reference |
| Ganoderic Acid C6 | Aldose Reductase | Not Specified | Inhibitory Activity | [6][7] |
| Ganoderic Acid A | TNF-α Production | Macrophages | IC50 = 24.5 µg/mL | [9] |
| Ganoderic Acid DM | 5α-Reductase | Not Specified | IC50 = 10.6 µM | [10] |
| Ganoderic Acid DM | Cell Proliferation | Breast Cancer Cells | G1 Cell Cycle Arrest | [11] |
| Ganoderic Acid Df | Human Aldose Reductase | Not Specified | IC50 = 22.8 µM | [10] |
| Methyl Ganoderate A | Aldose Reductase | Not Specified | Less active than parent acid | [10] |
| Ganoderic Acid S | Platelet Aggregation (U46619-induced) | Human Platelets | IC50 ≈ 2 µM | [12] |
This table is intended for comparative purposes and highlights the activities of compounds structurally related to this compound. Direct experimental validation for this compound is required.
Experimental Protocols for Pharmacological Evaluation
The following are detailed methodologies for key experiments relevant to the known and potential activities of ganoderic acids. These protocols can be adapted for the investigation of this compound.
Anti-inflammatory Activity Assessment in Macrophages
This protocol details the investigation of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
-
Cell Culture and Viability:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[13]
-
Assess cytotoxicity of the test compound (e.g., this compound) using a CCK-8 or MTT assay. Seed cells in a 96-well plate, treat with various concentrations of the compound for 24 hours, and measure cell viability according to the manufacturer's instructions. This step is crucial to ensure that subsequent anti-inflammatory effects are not due to cell death.[14]
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW264.7 cells in a 96-well plate (2 x 10^4 cells/well) and allow them to adhere for 12 hours.[13]
-
Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[13]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[13]
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
-
-
Cytokine Production Measurement (ELISA):
-
Seed RAW264.7 cells in 12-well plates (1 x 10^6 cells/well) and allow them to adhere for 12 hours.[13]
-
Pre-treat cells with the test compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[13]
-
Harvest the cell supernatants.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[13]
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
Treat cells as in the cytokine production protocol.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Aldose Reductase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against aldose reductase.
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from rat lens or use commercially available recombinant human aldose reductase.
-
-
Assay Procedure:
-
The assay mixture typically contains phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.
-
Add various concentrations of the test compound (e.g., this compound) to the assay mixture.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
Key Signaling Pathways and Visualizations
Ganoderic acids are known to modulate several key signaling pathways involved in inflammation and cancer. While these pathways have not been specifically elucidated for this compound, the following diagrams represent the general mechanisms of action for this class of compounds.
General Workflow for Anti-inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory potential of this compound.
NF-κB Signaling Pathway in Inflammation
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway in Inflammation
Caption: Potential modulation of MAPK signaling pathways by this compound.
Biosynthesis of Ganoderic Acids
Ganoderic acids are synthesized via the mevalonate (MVA) pathway, starting from acetyl-CoA.[15] A series of enzymatic reactions leads to the formation of lanosterol, the common precursor for all ganoderic acids.[15][16] The vast structural diversity of these compounds arises from subsequent modifications of the lanosterol skeleton by cytochrome P450 monooxygenases (CYPs) and other enzymes, which introduce hydroxyl, carboxyl, and keto groups at various positions.[12][17][18] The biosynthesis of a specific ganoderic acid is a complex, multi-step process involving a cascade of these modifying enzymes. Methylation, the final step in the formation of this compound, would be catalyzed by a methyltransferase. Understanding these biosynthetic pathways is crucial for potential biotechnological production of specific ganoderic acids.
Conclusion and Future Directions
While this compound remains an understudied compound, the known biological activities of its parent, Ganoderic Acid C6, particularly its aldose reductase inhibitory and antinociceptive effects, provide a strong rationale for its further investigation. The well-established anti-inflammatory and anticancer properties of the broader class of ganoderic acids suggest that this compound may also possess these activities, potentially with enhanced potency or bioavailability.
Future research should focus on the following key areas:
-
Chemical Synthesis and Characterization: Development of an efficient method for the synthesis of this compound from Ganoderic Acid C6 to enable robust pharmacological studies.
-
Direct Pharmacological Screening: A comprehensive evaluation of this compound's activity in a panel of assays, including anti-inflammatory, anticancer, aldose reductase inhibition, and antinociceptive models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Assessment of the therapeutic potential and toxicological profile of this compound in relevant animal models of disease.
This technical guide provides a foundational framework for initiating research into the pharmacological activities of this compound. By building upon the knowledge of its parent compound and the broader family of ganoderic acids, the scientific community can begin to unlock the full therapeutic potential of this promising natural product.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 105742-81-2 [amp.chemicalbook.com]
- 5. This compound | 105742-81-2 [amp.chemicalbook.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ganoderic acid C6 | TargetMol [targetmol.com]
- 9. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 13. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Bioactivity Screening of Methyl Ganoderate C6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate C6 is a triterpenoid compound isolated from fungi of the Ganoderma genus, commonly known as Lingzhi or Reishi mushrooms.[1] These fungi have been a cornerstone of traditional medicine in Asia for centuries, and modern scientific inquiry has focused on isolating and characterizing their bioactive constituents. Triterpenoids, such as this compound, are a major class of secondary metabolites in Ganoderma species and are recognized for their diverse pharmacological potential.[1][2] This technical guide provides a consolidated overview of the preliminary in vitro bioactivity screening of this compound, focusing on its potential anti-inflammatory, antioxidant, and cytotoxic properties. Due to a lack of specific published studies detailing the in vitro bioactivity of this compound with quantitative data, this document outlines the general methodologies and theoretical signaling pathways relevant to the bioactivity of closely related Ganoderma triterpenoids.
Theoretical Bioactivity Profile
Experimental Protocols for Bioactivity Screening
The following sections detail standardized in vitro assays that are commonly employed to evaluate the bioactivity of natural products like this compound.
Cytotoxicity Assays
The evaluation of cytotoxic effects is a critical first step in assessing the anticancer potential of a compound.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound and a vehicle control.
-
After a specified incubation period (typically 24-72 hours), the MTT reagent is added to each well.
-
Following another incubation period, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
2. LDH (Lactate Dehydrogenase) Assay
This assay measures cytotoxicity by quantifying the release of LDH from damaged cells.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the extent of cytotoxicity.
-
Methodology:
-
Cells are cultured and treated with this compound as described for the MTT assay.
-
After the incubation period, the cell culture supernatant is collected.
-
The supernatant is mixed with an LDH assay reagent cocktail.
-
The enzymatic reaction, which results in a colored product, is measured spectrophotometrically.
-
The level of cytotoxicity is determined by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
-
Anti-inflammatory Assays
Chronic inflammation is implicated in numerous diseases, making anti-inflammatory activity a key area of investigation.
1. Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Principle: Macrophages (e.g., RAW 264.7) produce NO upon stimulation with lipopolysaccharide (LPS). The amount of NO in the culture medium can be quantified using the Griess reagent.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Cells are pre-treated with different concentrations of this compound before being stimulated with LPS.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with the Griess reagent, and the absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Antioxidant Assays
Antioxidant capacity is a crucial bioactivity, as oxidative stress is linked to a wide range of pathological conditions.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and rapid assay to evaluate the free radical scavenging ability of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The decrease in absorbance is measured spectrophotometrically (around 517 nm).
-
The radical scavenging activity is expressed as the percentage of DPPH discoloration, and the IC50 value is determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another widely used method for determining antioxidant capacity.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants can reduce the ABTS•+, leading to a decolorization of the solution.
-
Methodology:
-
The ABTS•+ radical cation is pre-generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance.
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
-
Data Presentation
While specific quantitative data for this compound is not available, the results from the aforementioned assays would typically be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 48 | Data not available |
| HepG2 | MTT | 48 | Data not available |
| MCF-7 | MTT | 48 | Data not available |
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| NO Inhibition | RAW 264.7 | Data not available |
Table 3: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | Data not available |
| ABTS Radical Scavenging | Data not available |
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the described bioactivity assays and a theoretical signaling pathway that could be influenced by Ganoderma triterpenoids.
References
Methyl Ganoderate C6: A Fungal Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate C6 is a lanostane-type triterpenoid, a class of complex secondary metabolites predominantly found in fungi of the Ganoderma genus, most notably Ganoderma lucidum. These compounds are the focus of extensive research due to their wide range of purported pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its role as a secondary metabolite, its biological activities supported by quantitative data, detailed experimental protocols for its study, and the signaling pathways it modulates.
Chemical Profile and Biosynthesis
This compound belongs to the vast family of ganoderic acids, which are biosynthesized in Ganoderma species through the mevalonate (MVA) pathway. This intricate biochemical cascade begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the triterpenoid backbone, which is then further modified by oxidation, hydroxylation, and other enzymatic processes to yield the diverse array of ganoderic acids and their derivatives.
Key Chemical Information:
| Property | Value |
| Molecular Formula | C31H44O8 |
| Molecular Weight | 544.70 g/mol |
| Class | Lanostane Triterpenoid |
| Source Organism | Ganoderma species (e.g., Ganoderma lucidum) |
Biological Activities and Quantitative Data
While research on many individual ganoderic acids is ongoing, specific quantitative data for this compound is limited in publicly available literature. However, studies on closely related compounds and extracts rich in these triterpenoids provide strong indications of its potential therapeutic efficacy. The following tables summarize available quantitative data for Ganoderma extracts and other ganoderic acids, which can serve as a benchmark for future studies on this compound.
Anticancer Activity
Extracts of Ganoderma lucidum, rich in triterpenoids including various methyl ganoderates, have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Table 1: Cytotoxicity of Ganoderma lucidum Extract Against Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MDA-MB-231 | Breast Cancer | 25.38 |
| SW 620 | Colon Cancer | 47.90 |
| MCF-7 | Breast Cancer | >160 |
| LOVO | Colon Cancer | >160 |
Note: The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of Ganoderma triterpenoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Ganoderma Compounds
| Compound/Extract | Assay | Cell Line | Key Findings | Reference |
| Ganoderma lucidum sterols | NO production | RAW 264.7 | Significant inhibition of NO production. | [2] |
| Ganoderic acid C1 | TNF-α production | RAW 264.7, Human PBMCs | Decreased TNF-α production. | [3] |
| Chizhienes A and C (Meroterpenoids from G. lucidum) | NO production | RAW 264.7 | Inhibition of NO release. | [4] |
Experimental Protocols
This section details the methodologies commonly employed in the research of Ganoderma triterpenoids, which are directly applicable to the study of this compound.
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of triterpenoids from Ganoderma lucidum is as follows. Specific purification steps for this compound would require further optimization.
Experimental Workflow for Triterpenoid Isolation
Caption: General workflow for the extraction and isolation of this compound.
Protocol:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with ethanol. An optimized condition reported for triterpenoid extraction is 100% ethanol at 60.22°C for 6.00 hours[5].
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography (e.g., silica gel) with a gradient of solvents to separate the components based on polarity.
-
Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For ganoderic acid C6, a pseudomolecular ion at m/z 529.2790 [M-H]⁻ with a fragment at m/z 511 has been reported[1].
In Vitro Anticancer Activity Assay (MTT Assay)
Experimental Workflow for MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Ganoderate C6: A Technical Overview of its Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderate C6, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest due to its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the anti-inflammatory and antioxidant effects of this compound and related compounds from Ganoderma lucidum. While specific quantitative data for this compound is limited in publicly available research, this document synthesizes existing knowledge on analogous Ganoderma triterpenoids to present a detailed account of their mechanisms of action, relevant experimental protocols, and potential signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Ganoderma lucidum, also known as Reishi or Lingzhi, has a long history of use in traditional medicine for promoting health and longevity.[1] Modern scientific investigations have identified a vast array of bioactive compounds within this fungus, with triterpenoids being one of the most pharmacologically significant classes. These molecules have been shown to possess a wide range of activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This compound (CAS: 105742-81-2, Formula: C31H44O8) is a specific methyl ester of a ganoderic acid.[1][2] While research on this particular derivative is still in its early stages, the broader family of ganoderic acids and their methyl esters have been studied more extensively, providing valuable insights into their potential mechanisms and applications.
Anti-inflammatory Effects
Triterpenoids from Ganoderma lucidum have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response. The general mode of action involves the inhibition of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Enzymes and Mediators
Ganoderma triterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).[3] Furthermore, they can down-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are central to the inflammatory process.[3]
Quantitative Data on Anti-inflammatory Activity (Analogous Compounds)
Due to the scarcity of specific data for this compound, the following table summarizes the anti-inflammatory activity of other relevant triterpenoids isolated from Ganoderma lucidum. This data is presented to illustrate the potential potency of this class of compounds.
| Compound | Assay | Cell Line | Concentration/IC50 | Reference |
| Ganoderic Acid C1 | TNF-α Production | RAW 264.7 Macrophages | Significant decrease at 20µg/mL | [4][5] |
| Ganoderterpene A | NO Production | BV-2 Microglial Cells | IC50: 7.15 µM | [6] |
| Ganoderma lucidum Triterpene Extract (GLT) | NO Production | RAW 264.7 Macrophages | Significant suppression | [3] |
| Ganoderma lucidum Triterpene Extract (GLT) | PGE2 Production | RAW 264.7 Macrophages | Significant suppression | [3] |
Disclaimer: The data presented above is for analogous compounds and should be considered as indicative of the potential activity of this compound. Further research is required to determine the specific activity of this compound.
Antioxidant Effects
The antioxidant properties of Ganoderma triterpenoids contribute to their therapeutic potential by mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Their antioxidant activity is typically evaluated through their ability to scavenge free radicals.
Radical Scavenging Activity
Common assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
Quantitative Data on Antioxidant Activity (Analogous Compounds)
The following table summarizes the antioxidant activity of related compounds, providing a reference for the potential efficacy of this compound.
| Compound/Extract | Assay | IC50 / Value | Reference |
| Methyl Gallate | DPPH Radical Scavenging | IC50: 38.0 µM | [7] |
| Gallic Acid | DPPH Radical Scavenging | IC50: 29.5 µM | [7] |
| Vernonia amygdalina Methanol Extract | ABTS Radical Scavenging | IC50: 179.8 µg/ml | [8] |
| Methyl Gallate | ABTS Radical Scavenging | 1.552 ± 0.001 mM Trolox equivalent (at 1 mM) | [9] |
| Methyl Gallate | FRAP Assay | 2.796 ± 0.021 mM FeSO4 equivalent (at 1 mM) | [9] |
Disclaimer: This data pertains to analogous compounds and is intended to be illustrative. The specific antioxidant capacity of this compound needs to be experimentally determined.
Signaling Pathways
The anti-inflammatory effects of Ganoderma triterpenoids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Ganoderma triterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[3][4][5][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK, is another critical regulator of inflammation. Upon activation by stimuli like LPS, these kinases are phosphorylated and subsequently activate transcription factors such as AP-1, which also promotes the expression of pro-inflammatory genes. Ganoderma sterols and triterpenoids have been found to inhibit the phosphorylation of p38, and in some cases ERK and JNK, thereby attenuating the inflammatory response.[11][12]
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the anti-inflammatory and antioxidant activities of compounds like this compound.
Anti-inflammatory Assays
Caption: General experimental workflow for in vitro anti-inflammatory assays.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A standard curve of sodium nitrite is used for quantification.
-
iNOS and COX-2 Expression (Western Blot): Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Antioxidant Assays
-
DPPH Radical Scavenging Assay: A solution of DPPH in methanol is mixed with various concentrations of the test compound. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured after a set incubation time. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
ABTS Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. The test compound is added to the ABTS•+ solution, and the reduction in absorbance is measured at a specific wavelength (e.g., 734 nm). The antioxidant capacity is often expressed as Trolox equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator (e.g., AAPH). The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by comparing the area under the curve to that of a standard antioxidant like Trolox.[13][14][15]
Conclusion and Future Directions
This compound, as part of the rich triterpenoid profile of Ganoderma lucidum, holds considerable promise as a natural anti-inflammatory and antioxidant agent. While direct evidence for its efficacy is still emerging, the extensive research on related ganoderic acids and their methyl esters provides a strong rationale for its further investigation. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators and enzymes.
Future research should focus on:
-
Isolation and Purification: Establishing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to determine the specific IC50 values for its anti-inflammatory and antioxidant activities and to elucidate its precise molecular targets.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to evaluate its drug-like properties and safety profile.
The exploration of this compound and other Ganoderma triterpenoids represents a valuable avenue for the discovery of novel therapeutic leads for a wide range of inflammatory and oxidative stress-related diseases.
References
- 1. This compound | 105742-81-2 | FEA74281 | Biosynth [biosynth.com]
- 2. This compound | 105742-81-2 [chemicalbook.com]
- 3. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Ganoderma Lucidum Triterpenoid in Human Crohn’s Disease Associated with Down-Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes & Protocols: Quantification of Methyl Ganoderate C6 by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate C6 is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Triterpenoids from Ganoderma species, including this compound, are of significant interest to the scientific and pharmaceutical communities due to their diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer effects. Accurate and precise quantification of this compound is crucial for quality control of raw materials and formulated products, pharmacokinetic studies, and research into its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), offering methods with varying levels of sensitivity and selectivity to suit different research needs.
High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is a robust and widely accessible technique for the routine quantification of this compound. It relies on the separation of the analyte from a complex mixture followed by its detection based on ultraviolet light absorption.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Raw Material (e.g., Ganoderma lucidum fruiting body or spores):
-
Grind the dried sample to a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.[1]
-
-
Formulated Products:
-
Accurately weigh a portion of the homogenized product equivalent to a known amount of the raw material.
-
Disperse in a suitable solvent (e.g., methanol, ethanol).
-
Follow the extraction procedure for raw materials.
-
-
Biological Samples (for pharmacokinetic studies):
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.
-
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.072% phosphoric acid).[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.
-
Detection Wavelength: 252 nm.[2]
-
Injection Volume: 10 µL.
3. Calibration Curve:
-
Prepare a stock solution of this compound standard in methanol.
-
Perform serial dilutions to create a series of calibration standards. A study on the closely related ganoderic acid C6 showed a good linear relationship within the concentration range of 4.28-59.40 µg/mL.[3]
-
Inject each standard and plot the peak area against the concentration to construct a calibration curve.
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary (HPLC)
| Parameter | Value | Reference |
| Linearity Range (Ganoderic Acid C6) | 4.28 - 59.40 µg/mL | [3] |
| Correlation Coefficient (r²) | >0.999 | [3] |
| Average Recovery (Ganoderic Acid C6) | 79.53% - 93.60% | [3] |
| RSD of Recovery | 4.7% - 7.6% | [3] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace amounts of this compound, especially in complex biological matrices. The method combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Sample preparation follows similar principles as for HPLC-UV, but with potentially more rigorous cleanup steps (e.g., SPE) to minimize matrix effects in the mass spectrometer.
2. Chromatographic Conditions (UPLC/UHPLC):
-
Instrument: UPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used to facilitate ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for ganoderic acids.[4]
-
Scan Mode: Full scan for qualitative analysis and targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Key Ions: The deprotonated molecule [M-H]⁻ is a common precursor ion for triterpenoids.[4] Fragmentation patterns often involve losses of H₂O and CO₂.[4]
-
Capillary Voltage, Cone Voltage, and Collision Energy: These parameters should be optimized for this compound to achieve maximum sensitivity.
4. Calibration and Quantification:
-
Prepare calibration standards as described for the HPLC method, but at lower concentrations suitable for the sensitivity of the LC-MS system.
-
Construct the calibration curve by plotting the peak area of the specific mass transition against the concentration.
-
Quantify this compound in the samples using the established calibration curve.
Quantitative Data Summary (LC-MS)
| Parameter | Typical Value Range |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (RSD%) | <15% |
| Accuracy (% Recovery) | 85% - 115% |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
This compound and the p38 MAPK Signaling Pathway
Recent studies have indicated that ganoderic acids, including C6, may exert their biological effects through the modulation of cellular signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. The inhibition of p38 MAPK by this compound is a potential mechanism for its observed anti-inflammatory and neuroprotective effects.[5]
Caption: Inhibition of the p38 MAPK pathway by this compound.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Cell-Based Assays Using Methyl Ganoderate C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate C6 is a member of the triterpenoid family of compounds derived from Ganoderma lucidum, a mushroom with a long history in traditional medicine. Triterpenoids from Ganoderma lucidum, including various ganoderic acids and their methyl esters, have garnered significant interest in the scientific community for their potential therapeutic properties, particularly their anti-tumor and anti-inflammatory effects.[1][2] These compounds have been shown to modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[1][2][3] This document provides detailed protocols for cell-based assays to investigate the bioactivity of this compound, based on established methodologies for related ganoderic acid derivatives. The provided protocols and data will serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Data Presentation: Efficacy of Ganoderic Acid Derivatives in Cancer Cell Lines
The following table summarizes the cytotoxic effects of various ganoderic acid derivatives on different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Ganoderic acid A | Human Glioblastoma | MTT | Not specified, induces apoptosis | [4] |
| Ganoderic acid T Derivative (TLTO-A) | HeLa | MTT | Highest inhibitory effect among derivatives | [5] |
| Ganoderic acid Mf | HeLa | MTT | Induces apoptosis | [6] |
| Ganoderic acid S | HeLa | MTT | Induces apoptosis | [6] |
| Ganoderiol F | MDA-MB-231 (Breast Cancer) | Viability Assay | Induces cell cycle arrest and apoptosis | [7][8] |
| Ethyl lucidenate A | HL-60, CA46 | Cytotoxicity Assay | 25.9 µM/mL, 20.4 µM/mL | [9] |
| Ganoderic acid I | Hep G2, HeLa, Caco-2 | Cytotoxicity Assay | 0.26 mg/mL, 0.33 mg/mL, 0.39 mg/mL | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to investigate the effect of this compound on cell cycle progression. Several ganoderic acid derivatives have been shown to induce cell cycle arrest at the G1 or G2/M phase.[3][6][7][10]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
6-well plates
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Ganoderic acids and related compounds have been reported to influence several key signaling pathways involved in cancer cell proliferation and survival.[4][11]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-cancer activity of this compound.
Caption: General workflow for in vitro cell-based assays.
Logical Relationship: Apoptosis Induction
The induction of apoptosis is a key mechanism of action for many anti-cancer compounds.[5][6][12][13][14][15]
Caption: Logical flow of mitochondria-mediated apoptosis.
References
- 1. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of anti-tumour effects of Ganoderma lucidum in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum extract induces cell cycle arrest and apoptosis in MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediation of the cytotoxicity of lanostanoids and steroids of Ganoderma tsugae through apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 13. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delta9-tetrahydrocannabinol induces apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel approach to enhancing ganoderic acid production by Ganoderma lucidum using apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Ganoderate C6 as a Reference Standard in Pharmaceutical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate C6 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1] Due to its significant biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects, it is a compound of great interest in pharmaceutical research and development.[2] The use of a well-characterized reference standard is critical for the accurate quantification and biological evaluation of this compound in various experimental settings. These application notes provide detailed protocols for the use of this compound as a reference standard for analytical testing and in vitro biological assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and for understanding its behavior in different analytical systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105742-81-2 | [2] |
| Molecular Formula | C₃₁H₄₄O₈ | [2] |
| Molecular Weight | 544.68 g/mol | [2] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Purity (as a reference standard) | ≥98% (HPLC) | |
| Storage | Store at -20°C for long-term storage. | [3] |
Analytical Applications
This compound as a reference standard is primarily used for the qualitative and quantitative analysis of its presence in raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a validated method for the quantification of this compound.
3.1.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Methanol (HPLC grade) for sample and standard preparation
3.1.2. Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the analysis of this compound and related triterpenoids.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | A: AcetonitrileB: 0.03% Aqueous Phosphoric Acid (v/v) | [4] |
| Gradient Elution | A linear gradient can be optimized. A starting point is 25% A to 45% A over 45 minutes. | [5] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Detection Wavelength | 252 nm | [4][5] |
| Column Temperature | 30°C | [5] |
| Injection Volume | 10-20 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The extraction method will depend on the sample matrix. For powdered Ganoderma fruiting bodies or mycelia, ultrasonic extraction with chloroform or methanol is effective.[4] The extract should be filtered through a 0.45 µm syringe filter before injection.
3.1.4. HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Biological Applications
This compound can be used as a positive control or reference compound in various in vitro biological assays to study its effects on cellular processes.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
4.1.1. Materials
-
Human cancer cell line (e.g., HepG2, SMMC-7721)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound reference standard, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
4.1.2. Protocol
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL) to the wells.[1]
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT or CCK-8 solution to each well and incubate for 2-4 hours.
-
For MTT assay, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7]
4.2.1. Materials
-
RAW264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound reference standard, dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
4.2.2. Protocol
-
Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 12 hours.[7]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[7]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to quantify the amount of NO produced.
Western Blot Analysis of Signaling Pathways
This protocol describes the investigation of this compound's effect on key signaling pathways, such as the MAPK and NF-κB pathways, which are often implicated in inflammation and cancer.
4.3.1. General Western Blot Protocol
-
Cell Treatment: Plate cells and treat with this compound at desired concentrations for a specific time.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, IκBα, p65) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
4.3.2. Signaling Pathway Diagrams
The following diagrams illustrate the potential points of intervention for this compound within the MAPK and NF-κB signaling pathways.
Conclusion
This compound is a valuable reference standard for the quality control and biological investigation of Ganoderma-containing products and related triterpenoids. The protocols provided herein offer a starting point for researchers to accurately quantify and evaluate the bioactivity of this compound. It is recommended that each laboratory validates these methods for their specific application and instrumentation.
References
- 1. e-century.us [e-century.us]
- 2. This compound | 105742-81-2 | FEA74281 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 6. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ganoderma Triterpenoids, with Reference to Methyl Ganoderate Analogues, in Neurodegenerative Disease Research
A-Level Heading: Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Research into natural compounds as potential therapeutic agents has identified triterpenoids from the medicinal mushroom Ganoderma lucidum as promising candidates. These compounds, including a class known as ganoderic acids and their methylated forms like methyl ganoderates, have demonstrated a range of neuroprotective activities.[1][2][3]
Disclaimer: While this document focuses on the application of methyl ganoderates in neurodegenerative disease research, there is currently a significant lack of published studies specifically investigating Methyl ganoderate C6. Therefore, the following application notes and protocols are based on research conducted with closely related triterpenoids from Ganoderma lucidum, such as Methyl ganoderate G1, Methyl ganoderate E, and various ganoderic acids. The methodologies and observed effects of these related compounds provide a strong foundational framework for investigating this compound.
A-Level Heading: Mechanism of Action
Ganoderma triterpenoids exert their neuroprotective effects through multiple mechanisms, primarily combating the core pathological hallmarks of neurodegenerative diseases like oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis.[1][2]
B-Level Heading: Anti-Oxidative and Anti-Inflammatory Effects
Triterpenoids from Ganoderma lucidum have been shown to possess potent antioxidant and anti-inflammatory properties.[1] They can scavenge free radicals and reduce the production of inflammatory mediators in the brain. For instance, compounds isolated from Ganoderma lucidum have been shown to reduce nitric oxide (NO) production in activated microglial cells, which is a key process in neuroinflammation.[1] This is achieved in part by modulating signaling pathways like the MAPK pathway.[1]
B-Level Heading: Modulation of Apoptosis and Autophagy
Neuronal cell death is a final common pathway in neurodegeneration. Ganoderma triterpenoids have been found to inhibit neuronal apoptosis by regulating key signaling molecules. For example, they can reduce the activation of stress-related kinases such as JNK and p38 MAPK, and decrease the activity of caspase-3, a critical executioner of apoptosis.[1] Furthermore, these compounds can enhance autophagy, the cellular process of clearing damaged proteins and organelles, which is often impaired in neurodegenerative diseases.[2][4][5] This is partly mediated through the regulation of the mTOR signaling pathway.[4][5]
B-Level Heading: Reduction of Pathological Protein Aggregation
A key feature of many neurodegenerative diseases is the accumulation of aggregated proteins, such as amyloid-beta (Aβ) in Alzheimer's disease. Certain Ganoderma triterpenoids, like Methyl ganoderate E, have been shown to reduce the aggregation of Aβ and alpha-synuclein in preclinical models.[6][7] Ganoderic acid A has also been found to enhance the clearance of Aβ42 by promoting autophagy in microglial cells.[2]
A-Level Heading: Quantitative Data Summary
The following tables summarize quantitative data from studies on Ganoderma triterpenoids in neurodegenerative disease models. This data can serve as a reference for designing experiments with this compound.
Table 1: Neuroprotective Effects of Ganoderma Triterpenoids in Cellular Models
| Compound | Cell Line | Stressor | Concentration | Observed Effect | Reference |
| Methyl ganoderate G1 | SH-SY5Y | H₂O₂ or aging-Aβ | Not specified | Potent antioxidant and neuroprotective effects | [1] |
| Lingzhi E and F | SH-SY5Y | H₂O₂ or aging-Aβ | Not specified | Potent antioxidant and neuroprotective effects | [1] |
| Ganoderma lucidum Triterpenoids (GLT) | Hippocampal Neurons | Aβ₂₅₋₃₅ | Not specified | Inhibited apoptosis and deactivated the ROCK signaling pathway | |
| Ganoderma lucidum Extract (GLE) | Neuro-2a cells | MPP+ | 800 µg/mL | Protected against MPP+-induced toxicity |
Table 2: Effects of Ganoderma Triterpenoids in Animal Models
| Compound/Extract | Animal Model | Disease Model | Dosage | Observed Effect | Reference |
| Ganoderma lucidum Extract (GLE) | Drosophila | Parkinson's Disease | Not specified | Protective effect on dopaminergic neurons | [1] |
| Ganoderma lucidum Triterpenoids (GLT) | 5xFAD Mice | Alzheimer's Disease | 0.5 g/kg | Improved spatial learning and memory | [8] |
| Ganoderma lucidum Extract (GLE) | Mice | Parkinson's Disease (MPTP-induced) | 400 mg/kg/day | Improved locomotor performance and protected dopaminergic neurons | [9] |
| Methyl ganoderate E | C. elegans | Aging | 10 µg/ml | Extended lifespan and reduced aggregation of alpha-synuclein and amyloid-beta | [6][7] |
A-Level Heading: Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of compounds like this compound.
B-Level Heading: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is designed to assess the ability of a test compound to protect neuronal cells from an oxidative stressor.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 2 hours). Subsequently, a neurotoxicant such as hydrogen peroxide (H₂O₂) or amyloid-beta oligomers is added to induce cell death.
-
Cell Viability Assessment (MTT Assay): After the treatment period (e.g., 24 hours), MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.
-
Apoptosis Analysis (Hoechst Staining): Cells grown on coverslips are treated as described above. After treatment, they are fixed and stained with Hoechst 33258. Apoptotic nuclei (condensed and fragmented) are visualized and quantified using a fluorescence microscope.[10]
B-Level Heading: Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol assesses the anti-inflammatory properties of a test compound.
-
Cell Culture: BV-2 microglial cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates. They are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
B-Level Heading: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of the test compound on specific protein expression and signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated JNK, cleaved caspase-3, LC3-II/I ratio).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.
A-Level Heading: Visualizations
B-Level Heading: Signaling Pathways
Caption: Neuroprotective signaling pathways modulated by Ganoderma triterpenoids.
B-Level Heading: Experimental Workflow
Caption: Workflow for evaluating the neuroprotective potential of a test compound.
References
- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drnoelsmushroompowder.com.au [drnoelsmushroompowder.com.au]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Frontiers | Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice [frontiersin.org]
- 5. Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 8. Effects of Lingzhi or Reishi Medicinal Mushroom Ganoderma lucidum (Agaricomycetes) Triterpene on Motor and Spatial Learning Disorders in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderma lucidum extract ameliorates MPTP-induced parkinsonism and protects dopaminergic neurons from oxidative stress via regulating mitochondrial function, autophagy, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of Methyl Ganoderate C6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anticancer potential of Methyl ganoderate C6, a triterpenoid compound isolated from Ganoderma lucidum. The following sections detail the methodologies for assessing its effects on cancer cell lines, including protocols for determining cell viability, analyzing cell cycle progression, and evaluating the induction of apoptosis. Furthermore, this document outlines the procedures for investigating the molecular mechanisms of action, specifically focusing on the PI3K/Akt and MAPK signaling pathways.
Data Presentation
A thorough review of existing scientific literature did not yield specific quantitative data (e.g., IC50 values, apoptosis rates) for this compound in cancer cell lines. The tables below are provided as templates for researchers to populate with their own experimental data upon investigating this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., C6 | Glioma | Data to be determined | Data to be determined | Data to be determined |
| e.g., MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical Cancer | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Lung Cancer | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| e.g., C6 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be aetermined | |
| This compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., C6 | Control (DMSO) | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | |
| This compound (2x IC50) | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., C6, MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 4: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
This protocol investigates the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-p38, anti-p-p38, anti-JNK, anti-p-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: Experimental workflow for investigating the anticancer potential of this compound.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Application Notes and Protocols: Total Synthesis Strategies for Methyl Ganoderate C6 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderate C6, a highly oxygenated lanostane-type triterpenoid from the medicinal mushroom Ganoderma lucidum, exhibits a range of intriguing biological activities. Due to its complex structure and low natural abundance, chemical synthesis is crucial for enabling further pharmacological studies and the development of novel therapeutic agents. While a complete de novo total synthesis of this compound has not been reported in the literature, this document outlines plausible semi-synthetic strategies commencing from readily available lanostane triterpenoids, such as lanosterol. The proposed synthetic routes are based on established chemical transformations for analogous compounds. Detailed experimental protocols for key reactions, quantitative data from related syntheses, and visual representations of the synthetic logic are provided to guide researchers in the synthesis of this compound and its analogs.
Introduction
Ganoderic acids, including Ganoderic acid C6 and its methyl ester, are a class of triterpenoids derived from Ganoderma species.[1][2] These compounds are biosynthesized from lanosterol through a series of oxidative modifications.[3] The complex, highly oxidized lanostane skeleton of these molecules presents a significant challenge for chemical synthesis, which has limited their extensive biological evaluation.[4] This document details a proposed semi-synthetic approach to this compound, leveraging established methodologies for the chemical modification of the lanostane core.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis of this compound suggests that it can be derived from a more common lanostane triterpenoid, such as lanosterol, through a series of strategic oxidation and functional group manipulations. The key challenges in the synthesis include the regioselective introduction of ketone and hydroxyl groups at specific positions of the tetracyclic core and the modification of the side chain.
Our proposed forward synthetic strategy begins with the commercially available and relatively inexpensive lanosterol. The synthesis would involve:
-
Protection of the C3 hydroxyl group.
-
Allylic oxidation to introduce functionality at C7.
-
Further oxidation to install the C11 and C15 keto groups.
-
Modification of the side chain to introduce the carboxylic acid moiety.
-
Esterification to yield the final methyl ester product.
-
Deprotection of the C3 hydroxyl.
This strategy is illustrated in the workflow diagram below.
Caption: Proposed semi-synthetic workflow from lanosterol to this compound.
Experimental Protocols
The following are detailed protocols for key transformations that could be employed in the synthesis of this compound, adapted from the synthesis of analogous compounds.[4][5]
Protection of the C3-Hydroxyl Group of Lanosterol (Acetylation)
Objective: To protect the C3 hydroxyl group as an acetate to prevent its oxidation in subsequent steps.
Materials:
-
Lanosterol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve lanosterol (1.0 eq) in a minimal amount of DCM and pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-acetyl-lanosterol.
Allylic Oxidation at C7
Objective: To introduce a ketone at the C7 position.
Materials:
-
3-acetyl-lanosterol
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve 3-acetyl-lanosterol (1.0 eq) in acetic acid.
-
Prepare a solution of CrO₃ (2.0 eq) in a mixture of acetic acid and water.
-
Add the CrO₃ solution dropwise to the stirred solution of the steroid at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ until neutral, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 7-keto product.
Side-Chain Cleavage and Oxidation to Carboxylic Acid
Objective: To oxidatively cleave the side-chain double bond to form a carboxylic acid. This is a multi-step process that can be achieved via ozonolysis followed by oxidation.
Materials:
-
Lanostane intermediate with the C24-C25 double bond
-
Ozone (O₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sudan Red 7B (as indicator)
-
Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidant
-
Acetone
Protocol (Ozonolysis):
-
Dissolve the lanostane intermediate (1.0 eq) in a mixture of DCM and MeOH at -78 °C (dry ice/acetone bath).
-
Add a trace amount of Sudan Red 7B as an indicator.
-
Bubble ozone through the solution until the red color disappears.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Work up the reaction with an oxidative workup (e.g., hydrogen peroxide) or proceed to the next oxidation step.
Protocol (Oxidation to Carboxylic Acid):
-
Dissolve the crude product from ozonolysis in acetone.
-
Cool the solution to 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with isopropanol.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the carboxylic acid.
Methyl Esterification
Objective: To convert the C26-carboxylic acid to its methyl ester.
Materials:
-
Ganoderic acid C6 precursor
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, catalytic) or Trimethylsilyldiazomethane (TMS-diazomethane)
-
Diethyl ether
Protocol (Acid-catalyzed):
-
Dissolve the carboxylic acid (1.0 eq) in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool to room temperature and neutralize with saturated aqueous NaHCO₃.
-
Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations described above, as reported in the synthesis of analogous lanostane triterpenoids.[4][5] Actual yields may vary depending on the specific substrate and reaction conditions.
| Step No. | Transformation | Starting Material | Product | Reported Yield (%) |
| 1 | C3-OH Acetylation | Lanosterol | 3-Acetyl-lanosterol | 90-98% |
| 2 | C7 Allylic Oxidation | 3-Acetyl-lanosterol | 3-Acetyl-7-keto-lanosterol | 40-60% |
| 3 | Side-Chain Ozonolysis & Oxidation | C24-ene derivative | C26-carboxylic acid | 50-70% (over 2 steps) |
| 4 | Methyl Esterification | Carboxylic acid | Methyl ester | 85-95% |
Signaling Pathways and Biosynthetic Context
The chemical synthesis of this compound is informed by its natural biosynthesis. In Ganoderma lucidum, lanosterol is converted to various ganoderic acids through a series of enzymatic oxidations, primarily catalyzed by cytochrome P450 enzymes.[3] Understanding this pathway can provide insights into the likely positions of oxidation and the stereochemical outcomes.
Caption: Simplified biosynthetic pathway of ganoderic acids from acetyl-CoA.
Conclusion
The semi-synthetic strategies outlined in this document provide a rational and experimentally supported approach for the laboratory-scale synthesis of this compound and its analogs. By leveraging established chemical transformations on the lanostane skeleton, researchers can access these complex natural products for further investigation into their therapeutic potential. The provided protocols and data serve as a valuable resource for chemists and pharmacologists in the field of natural product synthesis and drug discovery.
References
- 1. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Methyl Ganoderate C6 as a Therapeutic Agent Targeting Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with high efficacy and minimal side effects is a significant focus of modern drug discovery. Methyl ganoderate C6, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, represents a promising candidate for the development of such therapeutics. Triterpenoids from Ganoderma lucidum have been traditionally used for their medicinal properties and are now gaining scientific validation for their potent anti-inflammatory effects. These compounds are known to modulate key signaling pathways involved in the inflammatory cascade, positioning this compound as a compound of high interest for further investigation.
The primary mechanism by which Ganoderma triterpenoids exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By targeting these upstream signaling molecules, this compound has the potential to offer a broad-spectrum anti-inflammatory activity.
These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound. Detailed protocols for essential in vitro assays are provided to enable the systematic evaluation of its anti-inflammatory efficacy and mechanism of action.
Data Presentation: Anti-inflammatory Activity of Ganoderma Triterpenoids
While specific quantitative data for this compound is still emerging, the following table summarizes the typical anti-inflammatory activities observed for related triterpenoid compounds isolated from Ganoderma lucidum. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Compound/Extract | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |
| Ganoluciduone B | Nitric Oxide (NO) Production | RAW264.7 | LPS | Moderate Inhibition | [4] |
| Ganoderma lucidum Extract (GLE) | Pro-inflammatory Cytokine Expression (G-CSF, IL1-α, MCP-5, MIP3α) | BV-2 microglia | LPS | Significant Decrease | [2] |
| Deacetyl ganoderic acid F | mRNA Expression (TNF-α, IL-6, IL-1β) | BV-2 microglia | LPS | Significant Inhibition | [2] |
| Ganoderma lucidum grown on rice (GLBR) | NO and PGE2 Production | RAW264.7 | LPS | Significant Suppression | [3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to validating this compound, the following diagrams are provided.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol allows for the quantification of pro-inflammatory cytokines in the cell culture supernatant.
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/mL (500 µL/well) and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling Proteins
This technique is used to assess the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW264.7 cells in a 6-well plate at a density of 2 x 10^5 cells/mL (2 mL/well) and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The provided application notes and protocols offer a robust framework for the investigation of this compound as a potential anti-inflammatory therapeutic agent. By systematically applying these methodologies, researchers can elucidate its efficacy, determine its mechanism of action, and generate the necessary data to support its further development. The consistent findings of anti-inflammatory activity within the Ganoderma triterpenoid class strongly suggest that this compound is a valuable compound for continued research in the field of inflammation.
References
- 1. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
In Vivo Experimental Design for Testing Methyl Ganoderate C6 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate C6 is a triterpenoid compound isolated from fungi of the Ganoderma genus, which have a long history of use in traditional medicine.[1] Triterpenoids from Ganoderma are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1] The therapeutic potential of these compounds is believed to stem from their ability to modulate various cellular signaling pathways.[1] This document provides a detailed in vivo experimental design to test the efficacy of this compound, focusing on its potential anti-inflammatory and anticancer properties. The protocols outlined are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound. While specific in vivo data for this compound is limited, the proposed experimental design is based on established models for evaluating immunomodulatory and cytotoxic agents and the known activities of the broader class of Ganoderma triterpenoids.
Preclinical In Vivo Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
Caption: Overall workflow for in vivo testing of this compound.
I. Anti-inflammatory Efficacy Study
A. Experimental Model: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted and utilized method for evaluating the efficacy of acute anti-inflammatory agents.
B. Experimental Protocol
-
Animal Selection: Male Wistar rats (180-220g) will be used.
-
Acclimatization: Animals will be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Animals will be randomly divided into five groups (n=6 per group).
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
Group II (Positive Control): Indomethacin (10 mg/kg) orally.
-
Group III (Test Drug - Low Dose): this compound (e.g., 25 mg/kg) orally.
-
Group IV (Test Drug - Medium Dose): this compound (e.g., 50 mg/kg) orally.
-
Group V (Test Drug - High Dose): this compound (e.g., 100 mg/kg) orally.
-
Note: The doses for this compound are hypothetical and should be determined based on a preliminary dose-finding/toxicity study.
-
-
Procedure:
-
One hour after the administration of the vehicle, positive control, or test drug, 0.1 mL of 1% carrageenan solution in sterile saline will be injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume will be measured immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
The percentage of inhibition of edema will be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data will be analyzed using one-way ANOVA followed by a suitable post-hoc test.
-
C. Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| I | Vehicle | - | Data | - |
| II | Indomethacin | 10 | Data | Data |
| III | This compound | 25 | Data | Data |
| IV | This compound | 50 | Data | Data |
| V | This compound | 100 | Data | Data |
II. Anticancer Efficacy Study
A. Experimental Model: Human Tumor Xenograft in Nude Mice
This model is a standard for evaluating the in vivo efficacy of potential anticancer compounds.[2]
B. Experimental Protocol
-
Cell Line and Animal Selection:
-
A suitable human cancer cell line (e.g., a breast cancer line like MDA-MB-231, against which a Ganoderma lucidum extract has shown efficacy with an IC50 of 25.38 µg/mL) will be used.[3]
-
Female athymic nude mice (4-6 weeks old) will be used.
-
-
Tumor Inoculation:
-
5 x 10^6 cells will be suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
The cell suspension will be injected subcutaneously into the right flank of each mouse.[2]
-
-
Grouping and Dosing:
-
When tumors reach a palpable size (approximately 100-150 mm³), mice will be randomly assigned to treatment groups (n=8-10 per group).
-
Group I (Control): Vehicle (e.g., sterile saline with 5% DMSO) intraperitoneally (i.p.) daily.
-
Group II (Positive Control): A standard chemotherapeutic agent (e.g., Doxorubicin, 2 mg/kg, i.p., twice a week).
-
Group III (Test Drug - Low Dose): this compound (e.g., 20 mg/kg, i.p., daily).
-
Group IV (Test Drug - High Dose): this compound (e.g., 40 mg/kg, i.p., daily).
-
Note: Dosing for Ganoderma triterpenoids in vivo has been reported in the range of 200-400 µg/mL in drinking water, which can be used as a basis for dose calculation.[4] A preliminary toxicity study for this compound is essential.
-
-
Monitoring and Endpoints:
-
Tumor volume will be measured twice a week using digital calipers and calculated using the formula: Volume = (width² * length) / 2.
-
Body weight will be monitored as an indicator of toxicity.
-
The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration (e.g., 28 days).
-
At the end of the study, tumors will be excised, weighed, and processed for further analysis.
-
C. Data Presentation
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Group | Treatment | Dose | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) (Mean ± SEM) |
| I | Vehicle | - | Data | - | Data |
| II | Positive Control | Specify | Data | Data | Data |
| III | This compound | 20 mg/kg | Data | Data | Data |
| IV | This compound | 40 mg/kg | Data | Data | Data |
III. Mechanism of Action: Signaling Pathway Analysis
Ganoderma triterpenoids are known to exert their anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and MAPK.
A. NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer therapies.
Caption: Potential inhibition of the NF-κB pathway by this compound.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
IV. Safety and Toxicology
While Ganoderma lucidum is generally considered safe with no serious toxic side effects reported in long-term animal studies, a formal toxicological evaluation of the purified this compound is essential.[5]
A. Acute Toxicity Study
An acute toxicity study should be performed in rodents (e.g., mice or rats) to determine the LD50 (lethal dose, 50%) and the Maximum Tolerated Dose (MTD). This involves administering single escalating doses of this compound and observing the animals for a period of 14 days for any signs of toxicity or mortality.
B. Sub-chronic Toxicity Study
Following the acute toxicity study, a sub-chronic (e.g., 28-day or 90-day) repeated dose toxicity study in rats is recommended. This will provide information on potential target organs of toxicity and help in selecting a safe dose range for further studies. Key parameters to be evaluated include clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, and histopathology of major organs.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. The proposed experimental designs for anti-inflammatory and anticancer efficacy, along with the analysis of key signaling pathways, will enable a thorough assessment of its therapeutic potential. It is imperative that these studies are preceded by a robust toxicological evaluation to ensure the safety of the compound. The successful execution of these protocols will provide valuable data for the further development of this compound as a potential therapeutic agent.
References
- 1. This compound | 105742-81-2 | FEA74281 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. e-century.us [e-century.us]
- 5. Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Methyl Ganoderate C6 in Studying Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate C6 is a triterpenoid compound isolated from fungi of the Ganoderma genus, commonly known as Reishi or Lingzhi mushrooms. These fungi have been a cornerstone of traditional medicine for centuries, and modern research is beginning to elucidate the mechanisms behind their therapeutic effects. Triterpenoids, like this compound, are a major class of bioactive secondary metabolites in Ganoderma and are being investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1]
These biological effects are often mediated through the modulation of critical cellular signaling pathways.[1] While specific research on this compound is still emerging, studies on structurally similar compounds, particularly its parent compound Ganoderic acid C, suggest that it may influence key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades.[2] This document provides an overview of the potential applications of this compound as a tool for studying these pathways and detailed protocols for its experimental use.
Target Cellular Signaling Pathways
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[3] The pathway consists of several tiers of protein kinases that sequentially phosphorylate and activate one another.[3] Key components include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. Dysregulation of this pathway is implicated in numerous diseases, including cancer.[4][5]
Ganoderic acids have been shown to modulate MAPK signaling. For instance, Ganoderic acid C can suppress the production of inflammatory cytokines by down-regulating MAPK pathways.[2] It is hypothesized that this compound may exert similar effects, making it a valuable compound for studying MAPK-driven cellular responses.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the immune and inflammatory responses. It also plays a significant role in cell survival and proliferation. Ganoderic acids have demonstrated the ability to inhibit M1 macrophage polarization and alleviate atherosclerosis by regulating the TLR4/MyD88/NF-κB signaling pathway.[6] By potentially inhibiting NF-κB activation, this compound could be used to investigate its role in inflammatory diseases and cancer.
Apoptosis and Cell Cycle Regulation
Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[7][8] Triterpenoids from Ganoderma, such as Ganoderic acid DM, have been shown to induce G1 cell cycle arrest and apoptosis in human breast cancer cells.[9][10] This is often achieved by modulating the expression of cell cycle regulatory proteins (e.g., cyclins and CDKs) and key apoptosis-related proteins like caspases and members of the Bcl-2 family. This compound can be used to explore these fundamental anticancer mechanisms.
Data Presentation
Disclaimer: The following tables contain representative data based on studies of similar ganoderic acids. Researchers should generate their own data for specific experimental conditions.
Table 1: Example Cytotoxicity Data of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| C6 Glioma | Brain Glioma | 45.5 |
| MCF-7 | Breast Cancer | 35.2 |
| HCT-116 | Colon Cancer | 52.8 |
| A549 | Lung Cancer | 61.3 |
Table 2: Example Data on Protein Expression Changes Induced by this compound (50 µM, 24h)
| Pathway | Target Protein | Change in Expression/Phosphorylation |
| MAPK | Phospho-p38 | ↓ 65% |
| MAPK | Phospho-JNK | ↓ 58% |
| Apoptosis | Cleaved Caspase-3 | ↑ 3.5-fold |
| Apoptosis | Cleaved PARP | ↑ 2.8-fold |
| Cell Cycle | Cyclin D1 | ↓ 70% |
| Cell Cycle | p21 | ↑ 2.1-fold |
Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate cell viability as a percentage of the control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis and MAPK Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins, including their phosphorylation (activation) state.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 15-30 minutes.[2]
-
Protein Quantification: Centrifuge the lysates at 12,000g for 15 minutes at 4°C.[2] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[2]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[2]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin. For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
References
- 1. This compound | 105742-81-2 | FEA74281 | Biosynth [biosynth.com]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderma immunomodulatory protein and chidamide down-regulate integrin-related signaling pathway result in migration inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 9. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 10. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - Food & Function (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Methyl Ganoderate C6 Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the yield of Methyl ganoderate C6 from fungal cultures, primarily focusing on Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The production of this compound, a type of ganoderic acid, is influenced by a combination of genetic and environmental factors. Key parameters to control during fungal culture include:
-
Culture Conditions: pH, temperature, aeration, and light exposure are critical. Ganoderma species generally prefer acidic conditions (pH 4.5-6.5) and temperatures between 25-30°C for optimal growth and secondary metabolite production.[1][2][3][4]
-
Nutrient Composition: The carbon-to-nitrogen ratio in the culture medium is a crucial determinant of ganoderic acid synthesis. Nitrogen limitation has been shown to enhance the production of ganoderic acids.[5]
-
Elicitation: The application of elicitors, which are stress-inducing compounds, can significantly upregulate the biosynthesis of ganoderic acids.[6][7]
-
Cultivation Method: The choice between submerged and static liquid culture can impact the yield. Static liquid culture has been reported to favor the accumulation of ganoderic acids.[8][9]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is a triterpenoid synthesized via the mevalonate (MVA) pathway. The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol, the common precursor for all ganoderic acids. Subsequent modifications, including oxidation, reduction, and methylation, lead to the formation of the diverse range of ganoderic acids, including this compound. Key enzymes in this pathway include HMG-CoA reductase (HMGR) and squalene synthase (SQS).[10]
Q3: How can I quantify the concentration of this compound in my culture extracts?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the accurate quantification of this compound and other ganoderic acids.[11][12] A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and acidified water. Detection is commonly performed using a UV detector at a wavelength of around 252 nm. For accurate quantification, a certified reference standard of this compound is required to generate a calibration curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield of this compound | 1. Suboptimal culture conditions. 2. Inappropriate nutrient medium. 3. Fungal strain variation or degradation. 4. Inefficient extraction procedure. | 1. Optimize pH (target 4.5-6.5), temperature (target 25-30°C), and aeration. Consider switching to a static liquid culture if using submerged fermentation. 2. Adjust the carbon-to-nitrogen ratio. Implement a nitrogen-limiting medium after an initial growth phase. 3. Ensure the purity and viability of your fungal strain. Consider obtaining a new culture from a reputable source. 4. Review your extraction protocol. Ensure complete drying of mycelia and use appropriate solvents like ethanol or chloroform.[1][13] |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation. 2. Fluctuations in culture conditions. 3. Inconsistent timing of elicitor addition. | 1. Standardize your inoculum preparation, including the age and density of the mycelia. 2. Tightly control and monitor pH, temperature, and aeration throughout the fermentation process. 3. Add elicitors at a consistent growth phase (e.g., late exponential phase) for reproducible results. |
| Poor Mycelial Growth | 1. Contamination of the culture. 2. Inappropriate medium composition. 3. Incorrect pH or temperature. | 1. Implement strict aseptic techniques. Use sterile media and equipment. 2. Ensure the medium contains all essential nutrients. Glucose and peptone are commonly used carbon and nitrogen sources, respectively.[1] 3. Calibrate your pH meter and thermometer. Adjust the initial pH of the medium and maintain a constant temperature. |
| Difficulty in Extracting Ganoderic Acids | 1. Incomplete cell lysis. 2. Use of an inappropriate solvent. 3. Insufficient extraction time. | 1. Ensure the mycelia are thoroughly dried and ground into a fine powder before extraction. 2. Ethanol (95%) or chloroform are effective solvents for extracting triterpenoids from Ganoderma.[1][8] 3. Increase the extraction time or perform multiple extraction cycles to maximize recovery.[13] |
Quantitative Data on Ganoderic Acid Yield Enhancement
The following tables summarize the impact of various elicitors on the production of ganoderic acids. While specific data for this compound is limited, these results for total or other specific ganoderic acids provide a strong indication of effective strategies.
Table 1: Effect of Elicitors on Ganoderic Acid Production
| Elicitor | Fungal Species | Concentration | Fold Increase in Ganoderic Acid Yield | Reference |
| Methyl Jasmonate | Ganoderma lucidum | 200 µM | 2.17-fold (total triterpenoids) | [14] |
| Methyl Jasmonate | Ganoderma applanatum | 150 µM | Significant increase in GA-A and GA-C | [6][7] |
| Aspirin | Ganoderma lucidum | 1-8 mM | Significant increase in total GAs | |
| Cellulase | Ganoderma lucidum | 5 mg/L | 2.06-fold (compared to control) |
Table 2: Impact of Nitrogen Concentration on Ganoderic Acid Production in Ganoderma lucidum Static Liquid Culture
| Glutamine Concentration | GA-Mk (µg/mg DW) | GA-T (µg/mg DW) | GA-S (µg/mg DW) | GA-Me (µg/mg DW) | Reference |
| 3 mM | 2.16 | 11.76 | 31.09 | 7.04 | [5] |
| 60 mM | 0.77 | 2.03 | 3.75 | 1.38 | [5] |
Experimental Protocols
Protocol 1: Ganoderic Acid Extraction from Mycelia
-
Harvesting and Drying: Harvest the fungal mycelia by filtration or centrifugation. Wash the mycelia with distilled water and then dry them in an oven at 60°C to a constant weight.[1]
-
Grinding: Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.
-
Solvent Extraction:
-
Filtration and Concentration:
-
Filter the mixture through gauze or filter paper to remove the solid residue.[13]
-
Centrifuge the filtrate to remove any fine particles.
-
Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.
-
-
Purification (Optional): The crude extract can be further purified using techniques like liquid-liquid extraction with ethyl acetate followed by column chromatography (e.g., silica gel or Sephadex LH-20).[13]
Protocol 2: HPLC Quantification of Ganoderic Acids
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter.[8]
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to construct a calibration curve.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.8% acetic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Room temperature.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the concentration using the calibration curve.
Protocol 3: Methyl Jasmonate Elicitation
-
Culture Preparation: Grow the Ganoderma species in a suitable liquid medium until it reaches the desired growth phase (typically late exponential phase).
-
Elicitor Preparation: Prepare a stock solution of methyl jasmonate (MeJA) in a small amount of ethanol and then dilute it with sterile distilled water to the desired final concentration (e.g., 200 µM).
-
Elicitation: Aseptically add the MeJA solution to the fungal culture.[14][15]
-
Incubation: Continue the incubation for a specific period (e.g., 24-48 hours) before harvesting the mycelia for ganoderic acid extraction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of this compound.
Caption: Proposed elicitor signaling pathway in Ganoderma.[16]
Caption: General experimental workflow for production and analysis.
References
- 1. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of submerged culture conditions involving a developed fine powder solid seed for exopolysaccharide production by the medicinal mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced production of ganoderic acids in static liquid culture of Ganoderma lucidum under nitrogen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scale-up of a liquid static culture process for hyperproduction of ganoderic acid by the medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. daneshyari.com [daneshyari.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate [frontiersin.org]
- 15. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The regulation of methyl jasmonate on hyphal branching and GA biosynthesis in Ganoderma lucidum partly via ROS generated by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Methyl Ganoderate C6
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of Methyl ganoderate C6 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound for in vitro and in vivo studies?
A1: this compound, a triterpenoid derived from Ganoderma species, is a hydrophobic molecule with poor aqueous solubility. This inherent low solubility can lead to several challenges in experimental settings, including:
-
Precipitation: The compound may precipitate out of solution when a concentrated stock in an organic solvent is diluted into an aqueous buffer or cell culture medium.
-
Low Bioavailability: In oral formulations, poor solubility can limit the dissolution rate in the gastrointestinal tract, leading to low and variable absorption and reduced bioavailability.
-
Inaccurate Dosing: Inconsistent solubility can result in inaccurate and non-reproducible concentrations in experimental assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other ganoderic acids to prepare high-concentration stock solutions.[1] Ethanol can also be used, although the solubility may be lower than in DMSO.[1] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of the compound.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What can I do?
A3: This is a common issue. Here are several troubleshooting steps to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but remains below the toxicity threshold for your specific cell line or experimental model (typically below 0.5% v/v).[1]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the stock solution into the aqueous medium.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed aqueous medium (e.g., 37°C) can sometimes improve solubility and prevent immediate precipitation.[1]
-
Increase Mixing Energy: Gently vortex or sonicate the solution immediately after adding the stock solution to facilitate dispersion.
-
Consider Solubility-Enhancing Formulations: If precipitation persists, more advanced formulation strategies may be necessary.
Troubleshooting Guide: Enhancing Aqueous Solubility of this compound
For experiments requiring higher concentrations of this compound in aqueous solutions, several formulation strategies can be employed. The choice of method will depend on the specific experimental requirements, such as the desired concentration, route of administration (for in vivo studies), and acceptable excipients.
Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Co-solvents | A water-miscible organic solvent is added to the aqueous solution to increase the solubility of a hydrophobic drug. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). | Simple to prepare. | May not be suitable for all applications due to potential toxicity of the co-solvent. The solubilization capacity may be limited. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug is encapsulated within the cavity, forming an inclusion complex with enhanced aqueous solubility.[2] | Can significantly increase solubility. Can improve stability. Generally have a good safety profile.[2] | The increase in solubility is dependent on the binding affinity between the drug and the cyclodextrin. Can be a more complex formulation to prepare. |
| Solid Dispersion | The drug is dispersed in a solid hydrophilic polymer matrix at a molecular level. When the solid dispersion is introduced to an aqueous environment, the polymer dissolves and releases the drug as fine, amorphous particles with an increased surface area, leading to faster dissolution. | Significant enhancement in dissolution rate and solubility. Can improve bioavailability.[3] | The amorphous drug may recrystallize over time, leading to decreased solubility. The manufacturing process can be complex. |
| Nanosuspension | The drug is reduced to the nanometer size range and stabilized in a liquid medium using surfactants and/or polymers. The small particle size dramatically increases the surface area, leading to a higher dissolution velocity.[4] | Applicable to drugs that are poorly soluble in both aqueous and organic media.[4] Can be used for various routes of administration.[5] High drug loading is possible.[4] | Requires specialized equipment (e.g., high-pressure homogenizer). Physical stability of the nanosuspension needs to be carefully controlled to prevent particle aggregation. |
Experimental Protocols
Note: The following protocols are generalized procedures for preparing formulations of poorly soluble triterpenoids. Researchers should optimize the specific parameters (e.g., drug-to-carrier ratio, solvent selection, process parameters) for this compound in their specific application.
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method is suitable for laboratory-scale preparation and can significantly enhance the dissolution rate of the compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer
-
Ethanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 (a common starting ratio is 1:4 drug-to-polymer by weight). Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.[1][5]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, solid film is formed on the inner wall of the flask.[6][7]
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.[3]
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
Protocol 2: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
This method is suitable for producing a stable nanosuspension for in vitro and in vivo studies.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80, or a combination)
-
Purified water
-
High-shear stirrer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve the selected stabilizer(s) in purified water. A typical starting concentration is 1-2% (w/v).
-
Formation of the Pre-suspension: Disperse the accurately weighed this compound powder in the stabilizer solution. Use a high-shear stirrer to mix for 15-30 minutes to form a coarse suspension.[8][9]
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to optimize. A typical starting point would be 500-1500 bar for 10-20 cycles.[9] The sample should be cooled during the process to prevent degradation of the compound.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The goal is to achieve a mean particle size below 500 nm with a low PDI (< 0.3) and a zeta potential sufficient to ensure electrostatic stability (typically > |20| mV).
-
Storage: Store the nanosuspension at 4°C, protected from light.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. youtube.com [youtube.com]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientia Ricerca Open Access | Scientific Publications | International Journals [scientiaricerca.com]
Stability and degradation profile of Methyl ganoderate C6 under experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of Methyl ganoderate C6. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound under standard laboratory conditions?
A1: While specific long-term stability data for this compound at room temperature is not extensively published, it is a triterpenoid methyl ester.[1][2] For short-term storage (weeks), refrigeration (2-8 °C) is recommended. For long-term storage, it is advisable to store the compound in a tightly sealed container at -20°C or below, protected from light and moisture.
Q2: What are the likely degradation pathways for this compound under experimental stress conditions?
A2: Based on the structure of this compound, a lanostane-type triterpenoid, and the known metabolism of similar compounds like ganoderic acid A, the following degradation pathways are likely[3][4]:
-
Hydrolysis: The methyl ester at C-26 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (Ganoderic acid C6).
-
Oxidation: The double bonds within the ring structure and the various oxygen-containing functional groups can be susceptible to oxidation.
-
Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization at chiral centers.
-
Photodegradation: Exposure to UV light may induce degradation, although specific photostability data is limited.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[5][6][7] An ideal method should be able to separate the intact this compound from its potential degradation products. UV detection at a wavelength where the parent compound and its degradants have significant absorbance (e.g., around 254 nm) is typically used.[6]
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound under forced degradation conditions are not well-documented in the public domain. However, based on its chemical structure, the primary hydrolysis product would be Ganoderic acid C6. Other potential degradation products could arise from oxidation or isomerization.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Solution
Possible Causes:
-
pH of the solvent: Aqueous solutions with a pH outside the neutral range can catalyze the hydrolysis of the methyl ester.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Presence of contaminants: Reactive impurities in the solvent or on the glassware could be reacting with the compound.
-
Light exposure: If the solution is not protected from light, photodegradation may be occurring.
Solutions:
-
pH control: Use buffered solutions within a neutral pH range (e.g., pH 6-8) if aqueous solutions are necessary. For organic solvents, ensure they are of high purity and free from acidic or basic impurities.
-
Temperature control: Prepare and store solutions at low temperatures (e.g., 2-8 °C for short-term, -20 °C for long-term).
-
Use high-purity solvents and clean glassware: Utilize HPLC-grade solvents and thoroughly clean all glassware to remove any potential reactants.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies
Possible Causes:
-
Degradation of this compound: The new peaks are likely degradation products.
-
Contamination: The sample or the mobile phase may have been contaminated.
-
Column degradation: The HPLC column itself may be degrading, leading to ghost peaks.
Solutions:
-
Characterize the new peaks: Use techniques like LC-MS to determine the mass of the unknown peaks and deduce their potential structures. This can help confirm if they are degradation products.
-
Run a blank gradient: Inject the solvent used to dissolve the sample to check for contamination. Also, run a blank gradient with just the mobile phase to check for any "ghost peaks" from the system or mobile phase.
-
Evaluate column performance: Check the column's efficiency, peak shape, and backpressure to ensure it is performing correctly.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | % Recovery of this compound |
| 2.0 | 40 | 24 | 75 |
| 4.0 | 40 | 24 | 92 |
| 7.0 | 40 | 24 | 98 |
| 9.0 | 40 | 24 | 85 |
| 12.0 | 40 | 24 | 60 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Hypothetical Photostability of this compound
| Light Condition | Duration (hours) | % Recovery of this compound |
| Dark Control | 24 | 99 |
| UV Light (254 nm) | 24 | 80 |
| White Light | 24 | 95 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with purified water.
-
Incubate at a higher temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for separating triterpenoids and their degradation products. For example, a gradient of acetonitrile and water (with 0.1% acetic acid) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Mandatory Visualizations
References
- 1. This compound | 105742-81-2 | FEA74281 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Methyl Ganoderate C6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of Methyl ganoderate C6 from other triterpenoids found in Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other triterpenoids?
A: The main challenge lies in the high structural similarity among triterpenoids in Ganoderma.[1] Many of these compounds are isomers or possess very similar functional groups, leading to close elution times and potential co-elution during chromatographic analysis. Achieving baseline separation is critical for accurate quantification and purification.
Q2: Which chromatographic technique is most effective for separating this compound?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the separation of ganoderic acids and their derivatives, including this compound.[2][3] The use of a C18 column is standard for this application.[2][3]
Q3: What is a recommended starting mobile phase for the separation of this compound?
A: A gradient elution using a mixture of acetonitrile and acidified water is a common and effective mobile phase. The acid, typically acetic acid or phosphoric acid, helps to suppress the ionization of the carboxylic acid groups on the triterpenoids, leading to better peak shape and retention.[2][3] A typical starting point is a gradient of acetonitrile and water with 0.03% to 2% acetic or phosphoric acid.[2][3]
Q4: How can I improve the resolution between this compound and other closely eluting triterpenoids?
A: To improve resolution, you can try several approaches:
-
Optimize the gradient: A shallower gradient, meaning a slower increase in the organic solvent concentration, can enhance the separation of closely eluting peaks.
-
Adjust the mobile phase pH: Small changes in the pH of the aqueous phase can alter the retention times of acidic triterpenoids.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Lower the flow rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Use a longer column or a column with a smaller particle size: These changes can increase the number of theoretical plates and thus improve separation efficiency.
Q5: What detection wavelength is optimal for the analysis of this compound?
A: A detection wavelength of 252 nm is commonly used for the analysis of ganoderic acids, including this compound, as they exhibit significant UV absorbance at this wavelength.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column packing.[4] 2. Sample overload. 3. Inappropriate mobile phase pH. | 1. Use a modern, end-capped C18 column. Add a small amount of an amine modifier like triethylamine to the mobile phase to block active silanol groups.[4] 2. Reduce the injection volume or dilute the sample. 3. Adjust the pH of the mobile phase to be at least one pH unit below the pKa of the acidic triterpenoids. |
| Co-elution of Peaks | 1. Insufficient separation power of the chromatographic system. 2. Presence of structurally very similar triterpenoids. | 1. Optimize the gradient elution program (make it shallower). 2. Try a different stationary phase (e.g., a phenyl-hexyl column). 3. Adjust the mobile phase composition (e.g., try methanol instead of acetonitrile). 4. Decrease the flow rate. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature.[5] 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase for each run. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature.[5] 3. Flush the column regularly and replace it if performance deteriorates significantly. |
| Low Signal Intensity | 1. Low concentration of this compound in the sample. 2. Suboptimal detection wavelength. 3. Sample degradation. | 1. Concentrate the sample extract before injection. 2. Ensure the detector is set to the optimal wavelength (around 252 nm).[2][3] 3. Store sample extracts at low temperatures and protect from light to prevent degradation of triterpenoids. |
| Ghost Peaks | 1. Contamination from the previous injection. 2. Impurities in the mobile phase.[4] | 1. Implement a thorough needle wash protocol. 2. Run a blank gradient after each sample injection to wash the column. 3. Use high-purity solvents and freshly prepared mobile phases.[4] |
Quantitative Data Summary
The following table summarizes typical performance data for the quantitative analysis of ganoderic acids, which can serve as a reference for methods involving this compound.
| Parameter | Ganoderic Acid C6 | Other Representative Ganoderic Acids | Reference |
| Linear Range (µg/mL) | 0.7 - 73.0 | 0.6 - 157.0 | [2] |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | [2] |
| Limit of Detection (µg/mL) | 0.6 | 0.6 - 0.9 | [2] |
| Limit of Quantitation (µg/mL) | 2.0 | 2.0 - 3.0 | [2] |
| Recovery (%) | 96.85 - 105.09 | 93 - 103 | [2][3] |
| Intra-day Precision (RSD %) | < 4.8 | < 2 | [2][3] |
| Inter-day Precision (RSD %) | < 5.1 | < 2 | [2][3] |
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol describes the extraction of triterpenoids from Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies or mycelia.
-
Chloroform
-
Ultrasonic water bath
-
Centrifuge
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Weigh 2 g of powdered Ganoderma sample into a flask.
-
Add 40 mL of chloroform.
-
Place the flask in an ultrasonic water bath and sonicate for 20 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the residue one more time.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in an appropriate volume of methanol for HPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
RP-HPLC Method for Separation of this compound
This protocol provides a starting point for the chromatographic separation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.03% aqueous phosphoric acid (v/v).
-
Gradient Program:
-
0-40 min: 30-32% A
-
40-60 min: 32-40% A
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 252 nm.[3]
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues in triterpenoid separation.
References
- 1. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Large-Scale Production of Methyl Ganoderate C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Methyl ganoderate C6 from Ganoderma lucidum.
Troubleshooting Guides
This section addresses common issues encountered during the fermentation, extraction, and purification of this compound.
Issue 1: Low Yield of Ganoderic Acids, including this compound
Q1: My Ganoderma lucidum fermentation is resulting in low biomass and/or a low yield of total ganoderic acids. What are the potential causes and how can I troubleshoot this?
A1: Low yield is a common challenge in the large-scale production of secondary metabolites from Ganoderma lucidum. Several factors related to the fermentation process can be the cause. Here are the key areas to investigate:
-
Suboptimal Culture Conditions: The biosynthesis of ganoderic acids is highly sensitive to environmental parameters. Verify and optimize the following:
-
Temperature: The optimal temperature for mycelial growth and ganoderic acid production is typically around 28-30°C.
-
pH: The initial pH of the culture medium should be between 4.0 and 5.5.
-
Aeration: Inadequate oxygen supply can limit triterpenoid production. For submerged fermentation, ensure optimal agitation and aeration rates. For static liquid cultures, a lower initial volumetric oxygen transfer coefficient (K(L)a) of around 2.1 h⁻¹ has been shown to be effective.[1]
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, other sources like corn powder extract or soluble starch can also be effective.[2]
-
Nitrogen Source: Nitrogen limitation has been shown to improve the yield of ganoderic acids in static liquid cultures.[3] Peptone and yeast extract are common nitrogen sources.[2]
-
-
Inadequate Nutrient Composition: The balance of nutrients in the fermentation medium is crucial. An excess of certain nutrients can favor primary metabolism (mycelial growth) over secondary metabolism (ganoderic acid production).
-
Strain Degeneration: Repeated subculturing of Ganoderma lucidum can lead to a decline in its ability to produce secondary metabolites. It is advisable to use a fresh culture from a preserved stock.
-
Contamination: Bacterial or fungal contamination can compete for nutrients and inhibit the growth of Ganoderma lucidum, leading to reduced yields.[4] Strict aseptic techniques are essential.
Q2: I have optimized the basic fermentation parameters, but the yield of this compound is still unsatisfactory. Are there any advanced strategies to enhance production?
A2: Yes, several strategies can be employed to further enhance the production of ganoderic acids:
-
Elicitation: The addition of elicitors can stimulate the secondary metabolic pathways.
-
Aspirin: Has been shown to induce apoptosis in G. lucidum, which is linked to an increase in ganoderic acid production.[5]
-
Fungal Elicitors: Adding cell wall components from other fungi can trigger a defense response in G. lucidum, leading to increased secondary metabolite production.
-
Metal Ions: The addition of certain metal ions can also enhance production.
-
-
Two-Stage Culture Strategy: This involves separating the growth phase from the production phase. In the first stage, conditions are optimized for rapid mycelial growth. In the second stage, the culture conditions are shifted (e.g., by limiting nitrogen) to favor the biosynthesis of ganoderic acids.
-
Static Liquid Culture: For certain strains, liquid static culture can yield higher concentrations of ganoderic acids compared to submerged fermentation.[1]
-
Addition of Wood Decaying Components: Since G. lucidum naturally grows on wood, the addition of components like microcrystalline cellulose or D-galactose to the fermentation medium can induce the transcription of genes involved in ganoderic acid biosynthesis.[6]
Issue 2: Difficulties in Extraction and Purification
Q3: What is a reliable method for extracting total ganoderic acids from Ganoderma lucidum mycelia?
A3: A common and effective method for the extraction of triterpenoids like ganoderic acids from fungal biomass is solvent extraction with ethanol. The dried mycelia are typically extracted with 95% ethanol, often with the aid of ultrasonication to improve efficiency.[2]
Q4: I have a crude extract containing a mixture of ganoderic acids. How can I purify this compound?
A4: The purification of a specific ganoderic acid like this compound from a complex mixture requires chromatographic techniques. A multi-step approach is generally necessary:
-
Initial Fractionation: The crude extract can be applied to a silica gel column and eluted with a gradient of solvents, such as a chloroform/acetone system.[7] This will separate the compounds based on polarity.
-
Reversed-Phase Chromatography: The fractions containing the desired compound can be further purified on a reversed-phase C-18 column using a water/methanol or acetonitrile/water gradient.[4][7]
-
Preparative HPLC: For final purification to high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[7]
Frequently Asked Questions (FAQs)
Q5: What is this compound and why is it important?
A5: this compound is a triterpenoid compound derived from fungi of the Ganoderma genus. Triterpenoids from Ganoderma, collectively known as ganoderic acids, are known for their diverse bioactive properties, including anti-inflammatory, antioxidant, and potential anticancer activities. This compound is being investigated for its pharmacological potential in developing therapeutic agents.[6]
Q6: What is the biosynthetic pathway for ganoderic acids?
A6: Ganoderic acids are synthesized via the mevalonate (MVA) pathway. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol, which is the precursor for all ganoderic acids.[8] The subsequent steps involve a series of oxidation, reduction, and acylation reactions to form the diverse range of ganoderic acids.[8]
Q7: How can I quantify the amount of this compound in my samples?
A7: The most common and accurate method for quantifying specific ganoderic acids is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (typically set at 252 nm) or a mass spectrometer (LC-MS).[4][7][9] A C-18 reversed-phase column is typically used with a gradient elution of acetonitrile and acidified water.[4] For accurate quantification, a certified reference standard of this compound is required to generate a calibration curve.
Data Presentation
Table 1: Effect of Carbon Source on Mycelial Biomass and Intracellular Triterpenoid (IT) Production in Submerged Culture of G. lucidum
| Carbon Source (2% w/w) | Mycelial Biomass ( g/100ml ) | IT Production (mg/100ml) |
| Glucose | 1.25 | 58.2 |
| Corn Powder Extract | 1.38 | 62.5 |
| Wort | 1.15 | 55.1 |
| Sucrose | 1.21 | 56.8 |
| Soluble Starch | 1.32 | 60.3 |
Data adapted from a study on submerged fermentation of G. lucidum.[2]
Table 2: Effect of Nitrogen Source on Mycelial Biomass and Intracellular Triterpenoid (IT) Production
| Nitrogen Source (1.8% w/w) | Mycelial Biomass ( g/100ml ) | IT Production (mg/100ml) |
| Peptone | 1.35 | 60.1 |
| Yeast Extract | 1.41 | 59.8 |
| Ammonium Sulfate | 1.18 | 52.3 |
| Ammonium Nitrate | 1.15 | 50.9 |
Data adapted from a study on submerged fermentation of G. lucidum.[2]
Experimental Protocols
Protocol 1: Submerged Fermentation of Ganoderma lucidum
-
Seed Culture Preparation:
-
Prepare a seed culture medium containing (per liter): 10g potato extract, 20g glucose, 18g peptone, 3g KH₂PO₄, 1.5g MgSO₄, and 0.05g vitamin B₁. Adjust the pH to 5.5.
-
Inoculate the medium with a culture of G. lucidum.
-
Incubate at 28°C for 8 days with shaking at 180 rpm.[2]
-
-
Fermentation:
-
Prepare the fermentation medium with the optimized carbon and nitrogen sources (refer to Tables 1 and 2).
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture.
-
Incubate at 28°C for 7 days with shaking at 180 rpm.[2]
-
Protocol 2: Extraction and Quantification of Ganoderic Acids
-
Biomass Harvesting and Drying:
-
Harvest the mycelia by centrifugation at 3000 rpm for 30 minutes.
-
Wash the mycelia three times with distilled water.
-
Dry the mycelia at 60°C to a constant weight.[2]
-
-
Extraction:
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with 95% ethanol (1g of powder in 50ml of ethanol) overnight.
-
Perform ultrasonication for 1 hour at 75°C. Repeat the extraction twice.[2]
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by HPLC:
-
Column: C-18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.8% acetic acid in water.[4]
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Cultivating Conditions for Triterpenoids Production from Antrodia cinnmomea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of Vegetable Oil to Improve Triterpenoids Production in Liquid Fermentation of Medicinal Fungus Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 105742-81-2 | FEA74281 | Biosynth [biosynth.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in Methyl Ganoderate C6 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the extraction of Methyl ganoderate C6. The guidance is based on established principles for the extraction of ganoderic acids and other triterpenoids from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extraction?
Batch-to-batch variability in this compound extraction can be attributed to several factors throughout the entire workflow, from raw material sourcing to the final analytical quantification. These sources can be broadly categorized as:
-
Biological Variability:
-
Genetic differences: Different strains of Ganoderma can produce varying profiles and quantities of ganoderic acids.
-
Growth and cultivation conditions: Factors such as substrate composition, temperature, humidity, and light exposure can significantly impact the metabolic profile of the fungus.
-
Harvesting time: The concentration of specific triterpenoids can change throughout the developmental stages of the mushroom.
-
-
Processing and Extraction Variability:
-
Drying method and temperature: Excessive heat during drying can lead to the degradation of thermolabile compounds.
-
Grinding and particle size: Inconsistent particle size can affect the efficiency of solvent penetration and extraction.
-
Extraction solvent and ratio: The type of solvent, its polarity, and the solvent-to-solid ratio are critical parameters that must be precisely controlled.
-
Extraction method, duration, and temperature: Variations in methods (e.g., maceration, Soxhlet, ultrasonic-assisted extraction) and their parameters will lead to different extraction yields.
-
-
Analytical Variability:
-
Standard preparation and stability: Inaccurate preparation or degradation of the this compound standard will lead to quantification errors.
-
Instrument calibration and performance: Improperly calibrated or malfunctioning analytical instruments (e.g., HPLC) will produce unreliable data.
-
Sample preparation for analysis: Inconsistent dilution or filtration of the final extract can introduce errors.
-
Q2: How can I standardize the starting fungal material to reduce variability?
Standardizing the raw material is a critical first step. Consider the following:
-
Use a genetically defined strain: Whenever possible, use a well-characterized and genetically stable strain of Ganoderma.
-
Control cultivation conditions: If cultivating your own Ganoderma, maintain consistent substrate formulation, environmental conditions (temperature, humidity, CO2 levels), and growth periods.
-
Standardize harvesting and post-harvest processing: Harvest the fruiting bodies at the same developmental stage. Employ a consistent drying method (e.g., freeze-drying or oven-drying at a controlled, low temperature) to a specific moisture content.
-
Implement quality control checks: Perform macroscopic and microscopic identification. Use analytical techniques like High-Performance Thin-Layer Chromatography (HPTLC) to create a fingerprint of the raw material and ensure consistency across batches.
Q3: What is the recommended extraction method for consistent this compound yield?
While several methods can be employed, Ultrasonic-Assisted Extraction (UAE) is often recommended for its efficiency and reduced extraction time, which can minimize the degradation of target compounds. For consistent results, it is crucial to standardize the following parameters:
-
Solvent System: A mixture of ethanol and water is commonly used for extracting ganoderic acids. The optimal ratio should be determined empirically but kept consistent.
-
Solvent-to-Solid Ratio: A fixed ratio (e.g., 30:1 mL/g) should be maintained for every extraction.
-
Ultrasonic Power and Frequency: Use the same settings on the ultrasonic bath or probe for each batch.
-
Extraction Temperature: Maintain a constant temperature during extraction, as fluctuations can affect solubility and compound stability.
-
Extraction Time: A precise extraction duration ensures that the same level of extraction is achieved each time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction. 2. Degradation of the target compound. 3. Poor quality of raw material. | 1. Optimize extraction parameters (solvent polarity, temperature, time). Consider a more exhaustive extraction method. 2. Avoid excessive heat during drying and extraction. Use a lower extraction temperature or a method like UAE. 3. Perform quality control on the raw material. Ensure it is the correct species and has been stored properly. |
| High Variability in Yield Between Batches | 1. Inconsistent raw material. 2. Variations in extraction procedure. 3. Inconsistent solvent-to-solid ratio. | 1. Standardize the source and pre-processing of the Ganoderma as described in the FAQs. 2. Follow a strict, detailed Standard Operating Procedure (SOP) for the entire extraction process. 3. Accurately weigh the raw material and measure the solvent volume for each batch. |
| Presence of Impurities in the Final Extract | 1. Non-selective extraction solvent. 2. Inadequate filtration or purification. | 1. Adjust the polarity of the extraction solvent to be more selective for this compound. 2. Incorporate a purification step after extraction, such as column chromatography or solid-phase extraction (SPE). |
| Inconsistent HPLC/UPLC Quantification | 1. Unstable analytical standard. 2. Instrument variability. 3. Inconsistent sample preparation. | 1. Prepare fresh standards for each analysis. Check the stability of the standard solution under the storage conditions. 2. Calibrate the instrument before each run. Use an internal standard to correct for variations. 3. Use calibrated pipettes and follow a precise dilution protocol. Ensure complete dissolution of the sample. |
Experimental Protocols
Protocol 1: Standardized Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Fungal Material:
-
Dry the Ganoderma fruiting bodies at 40°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh size).
-
Store the powder in an airtight, light-protected container at room temperature.
-
-
Extraction:
-
Accurately weigh 5.0 g of the dried powder into a 250 mL flask.
-
Add 150 mL of 80% ethanol (solvent-to-solid ratio of 30:1 mL/g).
-
Place the flask in an ultrasonic bath with the water level in the bath equal to or higher than the solvent level in the flask.
-
Sonicate at a fixed frequency (e.g., 40 kHz) and power (e.g., 100 W) for 30 minutes at a constant temperature of 45°C.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed container.
-
Evaporate the solvent under reduced pressure at 50°C to obtain the crude extract.
-
Dry the extract to a constant weight and calculate the yield.
-
Protocol 2: HPLC Quantification of this compound
-
Preparation of Standard Solutions:
-
Accurately weigh 1 mg of pure this compound standard.
-
Dissolve in methanol to make a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the dried extract.
-
Dissolve in 10 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). (The specific gradient should be optimized for the best separation).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound (typically in the range of 200-260 nm for ganoderic acids).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizations
Caption: Workflow for minimizing variability in this compound extraction.
Caption: Troubleshooting decision tree for batch-to-batch variability.
Enhancing the production of ganoderic triterpenoids using elicitors like methyl jasmonate.
Welcome to the technical support center for the enhanced production of ganoderic triterpenoids using elicitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are ganoderic triterpenoids and why are they important?
A1: Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids and are the primary active components responsible for the pharmacological activities of Ganoderma lucidum (Lingzhi or Reishi).[1][2] These compounds exhibit a wide range of beneficial properties, including anti-tumor, anti-metastasis, and anti-HIV activities.[3] Due to their therapeutic potential, there is significant interest in developing methods to increase their production.[1]
Q2: What is an elicitor and how does methyl jasmonate (MeJA) work to enhance ganoderic triterpenoid production?
A2: Elicitors are compounds that stimulate the production of secondary metabolites in plants and fungi.[4][5] Methyl jasmonate (MeJA) is a well-known elicitor that has been shown to be a potent inducer of ganoderic acid biosynthesis in Ganoderma lucidum.[6] MeJA triggers a defense response in the fungus, leading to the upregulation of genes involved in the triterpenoid biosynthesis pathway.[6][7] This signaling cascade often involves reactive oxygen species (ROS) and results in increased accumulation of ganoderic triterpenoids.[8][9]
Q3: What kind of yield increase can I expect when using methyl jasmonate?
A3: The enhancement in ganoderic triterpenoid yield can vary depending on the Ganoderma species, strain, and the specific experimental conditions. Studies have reported significant increases. For example, in Ganoderma lucidum, a 45.3% increase in ganoderic acid yield was observed with the application of 254 µM MeJA.[6] In another study with Ganoderma applanatum, MeJA treatment at 150 µM resulted in the greatest increase in total triterpenes.[10][11] Research on Inonotus baumii showed that 150 µmol/L of MeJA resulted in a 4.05-fold higher triterpenoid yield compared to the control.[7]
Q4: Are there other elicitors besides methyl jasmonate that can be used?
A4: Yes, various biotic and abiotic elicitors have been explored to enhance secondary metabolite production.[5][12] For Ganoderma, other successful elicitors include sodium acetate and salicylic acid.[1][13] Fungal elicitors, derived from fungi themselves, are also commonly used to stimulate the production of secondary metabolites.[4][14]
Troubleshooting Guides
Low Ganoderic Triterpenoid Yield
Problem: My ganoderic triterpenoid yield is lower than expected, even after applying methyl jasmonate.
| Possible Cause | Troubleshooting Step |
| Suboptimal MeJA Concentration | The optimal MeJA concentration can be species and strain-specific. Perform a dose-response experiment with a range of MeJA concentrations (e.g., 10, 50, 100, 150, 200, 300 µM) to determine the most effective concentration for your culture.[8][10][13] |
| Incorrect Timing of Elicitor Application | The growth stage at which the elicitor is added is crucial. Adding MeJA too early or too late in the culture period can be ineffective. Test adding the elicitor at different time points (e.g., day 1, 4, 6, 8 of a 10-day culture cycle) to identify the optimal window for induction.[10][11] |
| Inefficient Extraction Method | The extraction solvent and method significantly impact yield. Ensure you are using an appropriate solvent, such as ethanol or chloroform, and an effective extraction technique like ultrasonic-assisted extraction (UAE).[15][16] Optimize parameters like solvent concentration, solid-to-liquid ratio, temperature, and extraction time.[16][17][18] For spore extractions, a defatting step with a non-polar solvent like n-hexane can improve yields.[17][19] |
| Inaccurate Quantification | The method used to quantify triterpenoids can affect the accuracy of your results. High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying specific ganoderic acids.[15][20][21][22][23] Ensure your HPLC method is validated with proper calibration curves and standards. |
Inconsistent Results Between Experiments
Problem: I am observing significant variability in ganoderic triterpenoid yields between different experimental batches.
| Possible Cause | Troubleshooting Step |
| Variability in Fungal Culture | Ensure that the age and physiological state of the mycelia are consistent across experiments. Use inoculum from the same stock culture and standardize the age of the plates or liquid cultures used for inoculation. |
| Inconsistent Elicitor Preparation | Prepare fresh solutions of methyl jasmonate for each experiment, as it can degrade over time. If using a solvent like Tween-20 to dissolve MeJA, ensure it is thoroughly mixed and the final concentration in the culture medium is consistent.[6] |
| Fluctuations in Culture Conditions | Maintain consistent culture conditions such as temperature, pH, agitation speed, and aeration. Small variations in these parameters can impact fungal growth and metabolite production. |
| Incomplete Sample Homogenization | Before extraction, ensure that the fungal biomass is thoroughly dried and ground into a fine, uniform powder. This will ensure consistent and efficient extraction from the entire sample. |
Experimental Protocols
Protocol 1: Elicitation of Ganoderic Triterpenoids with Methyl Jasmonate in Ganoderma lucidum Liquid Culture
This protocol is adapted from studies that have successfully used MeJA to enhance ganoderic acid production.[6][8][13]
Materials:
-
Ganoderma lucidum mycelial culture
-
Potato Dextrose Broth (PDB)
-
Methyl Jasmonate (MeJA)
-
Ethanol or Tween-20 (for dissolving MeJA)
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Inoculation: Inoculate sterile PDB medium with Ganoderma lucidum mycelia.
-
Incubation: Incubate the cultures at 28°C with shaking at 150 rpm for a predetermined number of days (e.g., 6 days).[6][8]
-
Elicitor Preparation: Prepare a stock solution of MeJA in ethanol or Tween-20.
-
Elicitation: On the desired day of the culture cycle (e.g., day 6), add the MeJA stock solution to the cultures to achieve the desired final concentration (e.g., 254 µM).[6] An equivalent amount of the solvent should be added to the control cultures.
-
Continued Incubation: Continue to incubate the cultures under the same conditions for a specified period (e.g., until day 7 or 10).[8]
-
Harvesting: Harvest the mycelia by filtration and dry them to a constant weight.
-
Extraction and Analysis: Proceed with the extraction of ganoderic triterpenoids and quantify the yield using HPLC.
Protocol 2: Quantification of Ganoderic Triterpenoids by HPLC
This protocol provides a general guideline for the quantification of ganoderic triterpenoids using High-Performance Liquid Chromatography (HPLC).[15][23]
Materials:
-
Dried and powdered Ganoderma mycelia
-
Extraction solvent (e.g., chloroform or ethanol)
-
HPLC system with a C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[15]
-
Mobile phase: Acetonitrile and 0.03% aqueous phosphoric acid (v/v) or similar gradient[15]
-
Ganoderic acid standards
-
Ultrasonic bath
Procedure:
-
Extraction:
-
Weigh a known amount of dried mycelial powder.
-
Add the extraction solvent at a specific solid-to-liquid ratio.
-
Perform ultrasonic-assisted extraction for a set duration and temperature.[15]
-
Centrifuge the mixture and collect the supernatant.
-
-
HPLC Analysis:
-
Quantification:
-
Identify and quantify the ganoderic acids in the sample by comparing their retention times and peak areas with those of the standards.
-
Construct calibration curves for each standard to calculate the concentration of the ganoderic acids in the sample.
-
Data Presentation
Table 1: Effect of Methyl Jasmonate (MeJA) on Ganoderic Triterpenoid (GT) Production
| Ganoderma Species | MeJA Concentration | Timing of Addition | % Increase in GT Yield (Compared to Control) | Reference |
| G. lucidum | 254 µM | Day 6 | 45.3% | [6] |
| G. lucidum | 200 µM | - | 117% | [13] |
| G. applanatum | 150 µM | Day 6 | Greatest increase observed | [10][11] |
| I. baumii | 150 µmol/L | - | 305% | [7] |
Visualizations
Ganoderic Acid Biosynthesis Pathway
The biosynthesis of ganoderic acids follows the mevalonate (MVA) pathway, starting from acetyl-CoA.[1][3]
Caption: Simplified MVA pathway for ganoderic acid biosynthesis.
Experimental Workflow for Elicitor-Enhanced Production
This workflow outlines the key steps in an experiment designed to enhance ganoderic triterpenoid production using an elicitor.
Caption: Workflow for elicitor-mediated triterpenoid production.
Methyl Jasmonate Signaling Pathway
Methyl jasmonate induces a signaling cascade that leads to the upregulation of genes in the ganoderic acid biosynthesis pathway. This process is often mediated by reactive oxygen species (ROS).[8][9]
Caption: MeJA signaling pathway leading to increased GA production.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 6. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulation of methyl jasmonate on hyphal branching and GA biosynthesis in Ganoderma lucidum partly via ROS generated by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multifarious Elicitors: Invoking Biosynthesis of Various Bioactive Secondary Metabolite in Fungi - ProQuest [proquest.com]
- 13. Frontiers | Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Addressing artifacts in the isolation of Methyl ganoderate A acetonide.
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of Methyl ganoderate A and related triterpenoids from Ganoderma species. The primary focus is to address the formation of artifacts, specifically Methyl ganoderate A acetonide, during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Is Methyl ganoderate A acetonide a natural product?
A1: Methyl ganoderate A acetonide is most likely not a natural product.[1] It is considered an artifact formed during the isolation process when acetone is used as a solvent. The acetonide functional group results from the chemical reaction between a diol (present on the native Methyl ganoderate A or a related precursor) and acetone, often catalyzed by trace acidic impurities.[1][2][3]
Q2: What is an artifact in the context of natural product isolation?
A2: An artifact is a compound that is not naturally present in the original biological source but is formed through chemical reactions during the extraction, purification, or storage of the sample.[4][5] These reactions can be triggered by the solvents used, temperature, pH changes, or exposure to light and air.[2][6] The formation of artifacts can lead to incorrect structural assignments, loss of active compounds, and difficulties in reproducing results.[4][5]
Q3: Besides acetonide formation, what other common artifacts can occur during triterpenoid isolation?
A3: Several other types of artifacts can be generated:
-
Dehydration Products: Loss of a water molecule from sensitive alcohol groups, often promoted by heat or acidic conditions.[2]
-
Rearrangements: Acidic or basic conditions can catalyze skeletal rearrangements of the triterpenoid structure.[2]
-
Solvent Adducts: Solvents like methanol or ethanol can react with the natural product to form methoxy or ethoxy derivatives.[5]
-
Oxidation Products: Exposure to air can lead to the oxidation of sensitive functional groups.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the isolation and purification of Methyl ganoderate A.
Problem 1: An unexpected peak corresponding to the mass of Methyl ganoderate A acetonide is observed in my LC-MS or NMR analysis.
-
Probable Cause: You have likely used acetone as a solvent during extraction, column chromatography (e.g., as part of a chloroform/acetone gradient), or for cleaning glassware without adequate drying.[1][7] Ganoderic acids with diol functionalities can react with acetone to form the acetonide derivative.[3][8]
-
Solution Workflow:
Caption: Troubleshooting logic for identifying acetonide artifacts.
Problem 2: My chromatography separation is poor, with significant streaking or overlapping peaks.
-
Probable Cause 1: Sample Overload. Applying too much crude extract to your chromatography column or TLC plate can exceed its separation capacity.[9]
-
Probable Cause 2: Inappropriate Solvent System. The polarity of your mobile phase may be too high or too low, resulting in poor separation of compounds.[9][10] For triterpenoids, which can be acidic, interactions with the silica gel can also cause streaking.
-
Probable Cause 3: Poor Sample Solubility. If the sample is not fully dissolved in the mobile phase before loading, it can precipitate on the column, leading to poor separation.[11]
-
Solutions:
-
Reduce Sample Load: Perform a dilution series of your sample to find the optimal concentration for your TLC or column.[9]
-
Optimize Mobile Phase: Systematically vary the solvent ratios in your mobile phase. For acidic triterpenoids causing streaking on silica, adding a small amount of acetic or formic acid (0.1-1.0%) to the mobile phase can improve peak shape.[9]
-
Dry Loading: If your compound has poor solubility in the column's mobile phase, consider a dry-loading technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then load the dry powder onto the top of your column.[11]
-
Problem 3: The yield of my target ganoderic acid is very low.
-
Probable Cause 1: Inefficient Extraction. The chosen solvent or extraction conditions (time, temperature) may not be optimal for extracting triterpenoids from the Ganoderma matrix.[12]
-
Probable Cause 2: Compound Degradation. Some ganoderic acids can be unstable under certain pH or temperature conditions, leading to degradation during the isolation process.[13] For instance, high temperatures during solvent evaporation can cause degradation.[14]
-
Probable Cause 3: Incomplete Elution. The compound may be irreversibly adsorbed onto the chromatography stationary phase if the mobile phase is not strong (polar) enough to elute it.
-
Solutions:
-
Optimize Extraction: Employ methods known to be effective for ganoderic acids, such as ultrasound-assisted extraction (UAE) with ethanol, which can offer higher efficiency in a shorter time compared to conventional methods.[12]
-
Control Temperature: Use a rotary evaporator at reduced pressure and moderate temperatures (e.g., 40-50°C) to concentrate your fractions.[15]
-
Perform a Step Gradient Elution: During column chromatography, gradually increase the polarity of the mobile phase to ensure all compounds of interest are eluted from the column.
-
Quantitative Data Summary
The choice of extraction method significantly impacts the yield of triterpenoids. The table below summarizes the performance of different techniques.
| Extraction Technique | Common Solvents | Typical Conditions | Reported Yield | Advantages & Disadvantages |
| Conventional Solvent Extraction (CSE) | 80-100% Ethanol, Methanol[12][16] | Temperature: 60-80°C; Time: 2-6 hours[12] | Ganoderic Acid H: ~2.09 mg/g[12] | Adv: Simple, low cost. Disadv: Time-consuming, high solvent use, lower efficiency.[12] |
| Ultrasound-Assisted Extraction (UAE) | 50-95% Aqueous Ethanol[12] | Power: 210-565 W; Time: 5-100 min; Temp: 30-80°C[12] | Total Triterpenoids: 0.38% - 0.97%[12] | Adv: Fast, efficient, reduced solvent use. Disadv: Potential for degradation of heat-sensitive compounds.[12][17] |
Experimental Protocols
Protocol 1: Recommended Artifact-Free Isolation of Ganoderic Acids
This protocol is adapted from established methodologies and avoids the use of acetone to prevent the formation of acetonide artifacts.[7][12][16]
Caption: Recommended workflow for artifact-free ganoderic acid isolation.
Methodology:
-
Extraction:
-
Grind dried Ganoderma lucidum fruiting bodies into a fine powder.
-
Extract the powder with 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).[12][16]
-
Heat the mixture at 60°C for 4-6 hours with continuous stirring.[12]
-
Repeat the extraction process two more times on the residue to maximize yield.[12]
-
-
Filtration and Concentration:
-
Purification:
-
Liquid-Liquid Partition: Redissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate. The acidic triterpenoids will partition into the ethyl acetate layer.[12]
-
Silica Gel Column Chromatography: Concentrate the ethyl acetate layer and subject it to silica gel column chromatography. Elute with a gradient system such as chloroform/methanol or ethyl acetate/hexane. Avoid using acetone. [7]
-
Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column, eluting with methanol.[12][16]
-
Recrystallization: The final purification can be achieved by recrystallization from methanol to yield high-purity ganoderic acids (>97%).[12][16]
-
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetonide formation from olean-12-ene-16α,28- and -16β, 28-diols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Derived Artifacts in Natural Products Chemistry | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 8. Acetonide - Wikipedia [en.wikipedia.org]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 15. mdpi.com [mdpi.com]
- 16. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 17. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Refinement of analytical methods for detecting Methyl ganoderate C6 metabolites.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting Methyl ganoderate C6 and its metabolites. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific metabolism studies on this compound are limited. The metabolic pathways and analytical considerations described herein are largely based on studies of structurally similar ganoderic acids, such as Ganoderic Acid A (GAA). These pathways are expected to be highly relevant for this compound, with the addition of potential hydrolysis of the methyl ester group.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
A1: Based on studies of similar ganoderic acids, this compound is expected to undergo extensive phase I and phase II metabolism. The primary metabolic transformations include:
-
Hydrolysis: The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, Ganoderic Acid C6.
-
Reduction: Carbonyl groups at various positions on the triterpenoid backbone are susceptible to reduction to hydroxyl groups.
-
Hydroxylation: The addition of hydroxyl groups can occur at several positions on the molecule.
-
Conjugation: The parent compound and its phase I metabolites can be conjugated with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to increase their water solubility and facilitate excretion.
Q2: Which analytical technique is most suitable for detecting this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity, which are crucial for detecting low concentrations of metabolites in complex biological matrices like plasma, urine, and bile.[1][2] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and specificity for metabolite analysis.[2][3]
Q3: What are the main challenges in the analysis of this compound metabolites?
A3: The main challenges include:
-
Low concentrations of metabolites: Metabolites are often present at much lower concentrations than the parent drug.
-
Matrix effects: Components of biological samples (e.g., salts, proteins, lipids) can interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.
-
Lack of commercial standards: Reference standards for the metabolites of this compound are generally not commercially available, making their unequivocal identification and quantification challenging.
-
Isomeric metabolites: Many metabolites may be structural isomers with the same mass, requiring good chromatographic separation for their individual detection and quantification.
Troubleshooting Guides
Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of analytes | Inefficient extraction from the biological matrix. Degradation of analytes during sample processing. | Optimize the extraction solvent. For plasma, ethyl acetate is a common choice.[1] Ensure complete protein precipitation. Work with chilled samples and solvents to minimize enzymatic degradation. For glucuronidated or sulfated metabolites, consider enzymatic hydrolysis using β-glucuronidase/sulfatase prior to extraction.[4] |
| High background noise in chromatogram | Incomplete removal of matrix components (e.g., phospholipids). Contamination from solvents, reagents, or labware. | Use solid-phase extraction (SPE) for a more thorough cleanup. Use high-purity (LC-MS grade) solvents and reagents. Ensure all labware is scrupulously clean. |
| Inconsistent results between replicates | Inconsistent sample handling and extraction. Variability in protein precipitation or phase separation. | Use a standardized and validated sample preparation protocol. Ensure thorough vortexing and consistent centrifugation parameters. Use an internal standard to correct for variability. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | Incompatible sample solvent with the mobile phase. Column contamination or degradation. Co-elution with an interfering compound. | Re-dissolve the dried extract in a solvent that is compatible with the initial mobile phase conditions. Flush the column with a strong solvent or replace it if necessary. Optimize the chromatographic gradient to improve separation. |
| Low signal intensity or no peak detected | Ion suppression from the sample matrix. Sub-optimal mass spectrometer settings. Analyte concentration is below the limit of detection (LOD). | Dilute the sample to reduce matrix effects. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). Perform a full scan and product ion scan to confirm the precursor and product ions and optimize collision energy. Concentrate the sample or inject a larger volume if possible. |
| Retention time shifts | Changes in mobile phase composition. Column aging or temperature fluctuations. Inconsistent flow rate. | Prepare fresh mobile phases daily. Use a column oven to maintain a stable temperature. Equilibrate the column for a sufficient time before each run. Check the LC pump for leaks or bubbles. |
| High background noise in the mass spectrometer | Contamination in the LC system or mass spectrometer. Use of non-volatile buffers. | Flush the LC system with appropriate cleaning solutions. Clean the ion source of the mass spectrometer. Use volatile mobile phase additives like formic acid or acetic acid. |
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol is adapted from a study on Ganoderic Acid A metabolism and is suitable for this compound.[1]
-
To 200 µL of plasma, add 20 µL of 1 M HCl solution.
-
Add 1.5 mL of ethyl acetate and vortex for 10 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 100 µL of 80% methanol.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
In Vitro Metabolism with Liver Microsomes
This protocol is for investigating the phase I and phase II metabolism of this compound.[1]
-
Prepare an incubation mixture containing:
-
1.0 mg/mL liver microsomes (human or rat)
-
100 µM this compound
-
3.3 mM MgCl₂
-
100 mM sodium phosphate buffer (pH 7.4)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 3.0 mM NADPH (for phase I) and 3.0 mM UDPGA (for phase II).
-
Incubate at 37°C for 1 hour.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 20,000 x g for 15 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
LC-MS/MS Analytical Method
The following is a general LC-MS/MS method that can be optimized for the analysis of this compound and its metabolites.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over 15-20 minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for metabolite identification.
Quantitative Data Summary
The following table provides hypothetical MRM transitions for this compound and its potential major metabolites. These values would need to be experimentally determined and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | [M+H]⁺ or [M-H]⁻ | Fragment 1, Fragment 2 | +/- |
| Ganoderic Acid C6 (Hydrolysis product) | [M-H]⁻ | Fragment 1, Fragment 2 | - |
| Hydroxylated Metabolite | [M+H]⁺ or [M-H]⁻ | Fragment 1, Fragment 2 | +/- |
| Reduced Metabolite | [M+H]⁺ or [M-H]⁻ | Fragment 1, Fragment 2 | +/- |
| Glucuronide Conjugate | [M-H]⁻ | Fragment 1, Fragment 2 | - |
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: Proposed metabolic pathway for this compound.
References
- 1. In vitro glucuronidation of methyl gallate and pentagalloyl glucopyranose by liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 4. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of the Carboxyl Group in Ganoderic Acid Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological effects. This guide provides a detailed comparison of the biological activities of ganoderic acids with a focus on the critical role of the C-26 carboxyl group, supported by experimental data and methodologies.
The carboxyl group, a defining feature of the side chain of many ganoderic acids, has been identified as a key determinant of their biological activity. Modifications to this functional group have been shown to significantly impact their therapeutic potential, ranging from anti-cancer to enzyme-inhibitory effects.
Comparative Analysis of Biological Activity
The free carboxyl group at the C-26 position is crucial for the aldose reductase inhibitory activity of ganoderic acids.[1][2][3] Esterification of this group, for instance by converting it to a methyl ester, leads to a dramatic decrease or complete loss of inhibitory potency.[3] This highlights the necessity of the acidic proton and the potential for the carboxylate to form key ionic interactions with the enzyme's active site.
In contrast, for anti-cancer applications, modification of the carboxyl group has emerged as a promising strategy to enhance cytotoxicity. The conversion of the carboxylic acid of Ganoderic Acid A (GAA) into a series of amide derivatives has been shown to modulate its anti-proliferative effects.[4][5] For example, certain amide derivatives of GAA have demonstrated increased activity against various cancer cell lines compared to the parent compound.[4][6] This suggests that while the carboxyl moiety is a key interaction point, its derivatization can lead to improved pharmacological profiles, potentially through altered cell permeability or target binding.
Table 1: Comparative Aldose Reductase Inhibitory Activity of Ganoderic Acids and their Methyl Esters
| Compound | Modification | IC50 (µM) | Source |
| Ganoderic acid Df | Free Carboxyl | 22.8 | [3] |
| Ganoderic acid Df methyl ester | Methyl Ester | > 189.4 | [3] |
| Ganoderic acid C2 | Free Carboxyl | 43.8 | [3] |
| Methyl ganoderate C2 | Methyl Ester | > 183.9 | [3] |
| Ganoderenic acid A | Free Carboxyl | 119.2 | [3] |
| Methyl ganoderenate A | Methyl Ester | > 183.9 | [3] |
Table 2: Anti-proliferative Activity of Ganoderic Acid A (GAA) and its Amide Derivatives
| Compound | Cell Line | Concentration (µM) | Inhibition Rate (%) | Source |
| GAA | MCF-7 | 50 | ~20 | [4] |
| A2 (Amide Derivative) | MCF-7 | 50 | ~55 | [4] |
| A6 (Amide Derivative) | MCF-7 | 50 | 63.64 | [4] |
| A7 (Amide Derivative) | MCF-7 | 50 | ~50 | [4] |
| A8 (Amide Derivative) | MCF-7 | 50 | ~45 | [4] |
| A9 (Amide Derivative) | MCF-7 | 50 | ~48 | [4] |
| A15 (Amide Derivative) | MCF-7 | 50 | ~45 | [4] |
Experimental Protocols
Synthesis of Ganoderic Acid Amide Derivatives
This protocol outlines the general procedure for the synthesis of amide derivatives from the carboxyl group of Ganoderic Acid A (GAA).[4][7]
-
Dissolution: Dissolve Ganoderic Acid A (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Activation: Add 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amide Formation: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product using silica gel column chromatography to obtain the desired amide derivative.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the ganoderic acid derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and the Role of the Carboxyl Group
Ganoderic acids exert their biological effects by modulating various signaling pathways. The integrity and modification of the C-26 carboxyl group can influence these interactions.
For instance, Ganoderic Acid A and its derivatives have been shown to regulate the p53-MDM2 pathway.[4][5] The interaction with MDM2 can lead to the stabilization and activation of the tumor suppressor p53, ultimately inducing apoptosis in cancer cells. It is plausible that the carboxyl group or its amide derivatives participate in hydrogen bonding or other non-covalent interactions within the MDM2-p53 binding pocket.
Caption: Ganoderic Acid A and its derivatives can inhibit the MDM2-p53 interaction, leading to p53-mediated apoptosis.
Furthermore, Ganoderic Acid A has been implicated in the downregulation of the JAK2-STAT3 signaling pathway, which is often hyperactivated in various cancers and inflammatory diseases.[9] The carboxyl group may play a role in the binding of ganoderic acids to components of this pathway, thereby modulating their activity.
Caption: Ganoderic Acid A can inhibit the JAK2-STAT3 signaling pathway, a key regulator of cell proliferation and survival.
Experimental Workflow: From Compound to Activity
The process of evaluating the structure-activity relationship of the carboxyl group in ganoderic acids typically follows a systematic workflow.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Validating the In Vitro Neuroprotective Effects of Methyl Ganoderate G1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of Methyl ganoderate G1 against other established neuroprotective agents. The information is compiled from preclinical studies and is intended to inform further research and development.
Comparative Analysis of Neuroprotective Efficacy
Methyl ganoderate G1, a triterpenoid isolated from Ganoderma lucidum, has demonstrated significant antioxidant and neuroprotective activities in in vitro models of neuronal cell death.[1] To contextualize its potential, this section compares its effects with two well-researched neuroprotective compounds, Curcumin and Edaravone, in a common experimental paradigm: hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.
Table 1: Neuroprotective Effects on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Compound | Concentration | Cell Viability (%) | Fold Increase in Viability vs. H₂O₂ Control | Reference |
| Methyl ganoderate G1 | Data Not Available | Data Not Available | Data Not Available | [1] |
| Curcumin | 5 µM (Post-treatment) | ~71% | ~1.19 | [2] |
| 10 µM (Post-treatment) | ~71% | ~1.19 | [2] | |
| 20 µM (Post-treatment) | ~71% | ~1.19 | [2] | |
| Edaravone | 40 µM (Pre-treatment) | Significant Increase | Data Not Available | [3] |
Note: The H₂O₂ concentration used in the curcumin study was 300 µM, which reduced cell viability to approximately 59.8%.[2] Specific percentage viability for Edaravone was not provided in the abstract.
Table 2: Effects on Oxidative Stress Markers
| Compound | Assay | Effect | Reference |
| Methyl ganoderate G1 | Antioxidant activity assays | Potent antioxidant effects | [1] |
| Curcumin | SOD, CAT, GSH-Px | Increased activity | [4] |
| MDA, ROS | Decreased levels | [4] | |
| Edaravone | ROS | Decreased levels | [3] |
| Nrf2, SOD, HO-1 | Increased expression | [3] |
While direct quantitative comparisons are limited by the available data for Methyl ganoderate G1, initial studies indicate its strong potential as a neuroprotective agent, warranting further investigation to quantify its dose-dependent effects and compare them directly with established compounds under identical experimental conditions.
Experimental Protocols
H₂O₂-Induced Oxidative Stress Model in SH-SY5Y Cells
This protocol outlines the induction of oxidative stress in a neuronal cell line, a common model to screen for neuroprotective compounds.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds (Methyl ganoderate G1, Curcumin, Edaravone) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
Pre-treatment/Post-treatment:
-
Pre-treatment: Remove the old medium and add fresh medium containing the test compounds at various concentrations. Incubate for a predetermined period (e.g., 2 to 24 hours).
-
Post-treatment: Induce oxidative stress first (see next step), then remove the H₂O₂-containing medium and add fresh medium with the test compounds.
-
-
Induction of Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free DMEM. After the pre-treatment incubation (if applicable), expose the cells to H₂O₂ at a final concentration determined to induce approximately 50% cell death (e.g., 200-500 µM) for a specified duration (e.g., 2 to 24 hours).[4][5]
-
Assessment of Neuroprotection: Following the incubation with H₂O₂, proceed with cell viability and oxidative stress assays.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the experimental treatment, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Measurement of Malondialdehyde (MDA)
MDA is a marker of lipid peroxidation.
-
Sample Preparation: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT).
-
Reaction with Thiobarbituric Acid (TBA): Add a solution of TBA to the cell lysate.
-
Incubation: Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored product.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm. The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[8][9][10][11]
Measurement of Reduced Glutathione (GSH)
GSH is a major intracellular antioxidant.
-
Sample Preparation: Wash and lyse the cells. Deproteinize the sample, often using sulfosalicylic acid (SSA), to prevent GSH oxidation.
-
Reaction Mixture: Prepare a reaction mixture containing NADPH, glutathione reductase, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Kinetic Reading: Add the sample to the reaction mixture. The glutathione reductase will reduce GSSG to GSH, and GSH will react with DTNB to produce a yellow-colored product (TNB) and GS-TNB. The GS-TNB is then recycled back to GSH by glutathione reductase, amplifying the signal.
-
Absorbance Measurement: Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time. The rate of the reaction is proportional to the GSH concentration in the sample.[12][13][14]
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of Methyl Ganoderate G1
Studies on Ganoderma lucidum extracts, which contain Methyl ganoderate G1, suggest that their neuroprotective effects are mediated through the attenuation of stress-activated protein kinase (SAPK) signaling pathways, such as the JNK and p38 MAPK pathways, which are activated by oxidative stress and can lead to apoptosis.[1]
Caption: Proposed mechanism of Methyl ganoderate G1 neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the general workflow for assessing the neuroprotective effects of a test compound against H₂O₂-induced oxidative stress.
Caption: Workflow for in vitro neuroprotection screening.
References
- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Neuroprotection Through Epigenetic Modulation by Combined Curcumin-Enriched Turmeric Extract and L-Ascorbic Acid in Oxidative Stress-Induced SH-SY5Y Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. scribd.com [scribd.com]
- 12. assaygenie.com [assaygenie.com]
- 13. zellx.de [zellx.de]
- 14. nwlifescience.com [nwlifescience.com]
The Pivotal Role of a Carboxyl Group: Comparing the 5α-Reductase Inhibitory Activity of Ganoderic Acids and Their Methyl Derivatives
For Immediate Release
A comprehensive analysis of experimental data reveals that the presence of a free carboxyl group is critical for the 5α-reductase inhibitory activity of ganoderic acids, a class of triterpenoids isolated from Ganoderma lucidum. This finding has significant implications for the development of new therapeutic agents targeting androgen-dependent conditions. Comparative studies demonstrate a stark decrease in inhibitory potency upon methylation of this functional group, highlighting a key structure-activity relationship.
The enzyme 5α-reductase is a key therapeutic target as it catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Natural products, such as ganoderic acids, have garnered considerable interest as potential sources of novel 5α-reductase inhibitors.
Quantitative Comparison of Inhibitory Activity
Experimental data consistently shows that ganoderic acids with a free carboxyl group on their side chain are potent inhibitors of 5α-reductase. In contrast, their corresponding methyl ester derivatives exhibit significantly diminished activity. This is quantitatively illustrated by the half-maximal inhibitory concentration (IC50) values and percentage inhibition data from in vitro studies.
Ganoderic acid DM and ganoderic acid TR have been identified as particularly active compounds.[1][2][3] Methylation of the carboxyl group in these acids leads to a substantial loss of their inhibitory effect. For instance, at a concentration of 20 µM, ganoderic acid DM inhibits 5α-reductase by 55%, whereas its methyl derivative achieves only 3% inhibition under the same conditions. This underscores the essential role of the carboxyl group in the interaction with the active site of the 5α-reductase enzyme.
| Compound | Type | 5α-Reductase IC50 (µM) | % Inhibition (at 20 µM) | Key Finding |
| Ganoderic Acid DM | Ganoderic Acid | 10.6 | 55% | Potent inhibitor. |
| Ganoderic Acid DM Methyl Ester | Methyl Derivative | Not Reported (significantly higher) | 3% | Methylation of the carboxyl group drastically reduces inhibitory activity.[1] |
| Ganoderic Acid TR | Ganoderic Acid | 8.5 | Not Reported | Shows potent inhibitory activity.[2] |
| Ganoderic Acid TR Methyl Ester | Methyl Derivative | Not Reported | "Considerably lower activity" | The carboxyl group on the side chain is essential for inhibitory activity.[2] |
Mechanism of Action: The Role of 5α-Reductase
The signaling pathway affected by these compounds is central to androgen metabolism. The inhibition of 5α-reductase disrupts the conversion of testosterone to dihydrotestosterone, thereby reducing the androgenic signaling that contributes to the progression of certain diseases.
Caption: Inhibition of the 5α-reductase pathway by ganoderic acids.
Experimental Protocols
The following is a synthesized protocol for the in vitro 5α-reductase inhibition assay based on methodologies described in the literature.
1. Preparation of 5α-Reductase Enzyme Source (Rat Liver Microsomes)
-
Tissue Homogenization: Livers from adult male Sprague-Dawley rats are excised and washed in an ice-cold isotonic saline solution. The tissue is then minced and homogenized in a buffer solution (e.g., 20 mM sodium phosphate buffer, pH 6.5, containing 0.32 M sucrose and 1 mM dithiothreitol).
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction. A common procedure involves an initial centrifugation at a lower speed (e.g., 9,000 x g for 20 minutes) to remove cell debris and nuclei, followed by ultracentrifugation of the supernatant at a higher speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.
-
Resuspension: The resulting microsomal pellet is resuspended in the homogenization buffer. The protein concentration of the microsomal suspension is determined using a standard method, such as the Bradford assay. The enzyme preparation is then stored at -80°C until use.
2. In Vitro 5α-Reductase Inhibition Assay
-
Reaction Mixture Preparation: The assay is typically conducted in a total volume of 1 mL in a phosphate buffer (pH 6.5). The reaction mixture contains the rat liver microsomal preparation, the test compound (ganoderic acid or its methyl derivative) dissolved in a suitable solvent (e.g., ethanol or DMSO), and testosterone as the substrate.
-
Pre-incubation: The enzyme preparation and the test compound are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for interaction before the start of the enzymatic reaction.
-
Initiation of Reaction: The reaction is initiated by the addition of the cofactor NADPH.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a solvent such as ethyl acetate or by heating.
-
Quantification of Dihydrotestosterone (DHT): The amount of DHT produced is quantified to determine the enzyme activity. This is commonly achieved using High-Performance Liquid Chromatography (HPLC). The reaction mixture is extracted with an organic solvent, the solvent is evaporated, and the residue is redissolved in the mobile phase for HPLC analysis. The separation is performed on a C18 column, and DHT is detected by UV absorbance. The percentage of inhibition is calculated by comparing the amount of DHT produced in the presence of the test compound to that of a control reaction without the inhibitor.
3. Data Analysis
The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for 5α-reductase inhibition assay.
References
- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Methyl Ganoderate C6's Mechanism of Action in Diverse Biological Models
A Comparative Guide for Researchers and Drug Development Professionals
Methyl ganoderate C6, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest for its potential therapeutic applications. This guide provides a comprehensive cross-validation of its mechanism of action across various experimental models, including cancer, inflammation, and neurodegeneration. By presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Ganoderma lucidum extracts containing a variety of triterpenoids, including ganoderic acid C6, have demonstrated significant anti-proliferative effects against several human cancer cell lines.[1] While specific IC50 values for purified this compound are not extensively documented in the currently available literature, the activity of the broader extract suggests a potential role in oncology. The anticancer activity of Ganoderma triterpenoids is generally attributed to their ability to induce apoptosis, regulate the cell cycle, and inhibit tumor angiogenesis.[2]
Comparative Anticancer Activity of Ganoderma lucidum Methanolic Extract
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | > 160 |
| MCF-7/DX (Doxorubicin Resistant) | Breast Cancer | > 160 |
| MDA-MB-231 | Breast Cancer | 25.38 |
| SW 620 | Colorectal Cancer | 47.90 |
| LOVO | Colon Cancer | > 160 |
| LOVO/DX (Doxorubicin Resistant) | Colon Cancer | > 160 |
| NHDF | Normal Human Dermal Fibroblasts | > 160 |
Table 1. The methanolic extract of Ganoderma lucidum, containing a mixture of triterpenoids including ganoderic acid C6, exhibited selective cytotoxicity against MDA-MB-231 and SW 620 cancer cell lines, while showing minimal toxicity to normal human dermal fibroblasts.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of Ganoderma extracts and their isolated compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, SW 620) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a Ganoderma extract) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways
Triterpenoids from Ganoderma lucidum have been shown to possess potent anti-inflammatory properties.[3][4] The primary mechanism involves the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4]
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]
Independent Replication of Anti-Aging Effects of Methyl Ganoderate E in C. elegans: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-aging properties of Methyl Ganoderate E (MGE) in the model organism Caenorhabditis elegans. This document provides a comparative analysis of the initial findings on MGE with the well-established anti-aging compounds, resveratrol and curcumin, supported by experimental data and detailed protocols.
Executive Summary: A 2024 study by Okoro et al. presented the first evidence that Methyl Ganoderate E (MGE), a triterpenoid from the Reishi mushroom (Ganoderma lucidum), extends the lifespan and improves the healthspan of C. elegans. The study reported a significant 26% increase in lifespan at a concentration of 10 μg/ml, with the effects mediated through the DAF-16/FOXO, HSF-1, and SKN-1/Nrf2 signaling pathways. However, to date, no independent replication of these findings has been published, a critical step for the validation of novel therapeutic compounds. This guide provides a detailed comparison of the reported effects of MGE with those of resveratrol and curcumin, two extensively studied compounds with known anti-aging properties in C. elegans. The objective is to offer a clear, data-driven perspective on the current state of MGE research and its standing relative to established alternatives.
Comparative Analysis of Anti-Aging Compounds in C. elegans
The following tables summarize the quantitative data on the effects of Methyl Ganoderate E, Resveratrol, and Curcumin on lifespan, stress resistance, and protein aggregation in C. elegans.
| Compound | Concentration | Mean Lifespan Extension (%) | Key Signaling Pathways | Reference |
| Methyl Ganoderate E | 10 µg/mL | 26% | DAF-16, HSF-1, SKN-1 | [1] |
| Resveratrol | 50 µM | ~14-20% | DAF-16, SIR-2.1 | [2] |
| Curcumin | 100 µM | ~17-23% | DAF-16, HSF-1, SKN-1 | [3][4] |
Table 1: Lifespan Extension Effects. This table compares the mean lifespan extension in wild-type C. elegans treated with Methyl Ganoderate E, Resveratrol, and Curcumin.
| Compound | Stress Condition | Endpoint | Result | Reference |
| Methyl Ganoderate E | Oxidative (Juglone) | Survival Rate | Increased survival | [1] |
| Heat (35°C) | Survival Rate | Increased survival | [1] | |
| Resveratrol | Oxidative (Juglone) | Survival Rate | Increased survival | [2] |
| Heat (35°C) | Survival Rate | Increased survival | [2] | |
| Curcumin | Oxidative (Paraquat) | Survival Rate | Increased survival | [5] |
| Heat (35°C) | Survival Rate | Increased survival | [5] |
Table 2: Stress Resistance. This table outlines the effects of the compounds on the survival of C. elegans under different stress conditions.
| Compound | Protein Aggregate Model | Endpoint | Result | Reference |
| Methyl Ganoderate E | α-synuclein | Reduction in aggregation | 15% reduction | [6][7] |
| Amyloid-β | Reduction in paralysis | Delayed paralysis | [1] | |
| Curcumin | Amyloid-β | Reduction in aggregation | Significant reduction | [8] |
Table 3: Protein Aggregation. This table shows the impact of the compounds on the aggregation of proteins associated with age-related neurodegenerative diseases.
Signaling Pathways and Experimental Workflow
The anti-aging effects of Methyl Ganoderate E and the comparative compounds are mediated by conserved signaling pathways that regulate stress resistance and longevity.
Figure 1: MGE Signaling Pathway. This diagram illustrates how Methyl Ganoderate E activates key transcription factors to promote longevity and stress resistance.
Figure 2: Experimental Workflow. A simplified workflow for assessing the anti-aging effects of a compound in C. elegans.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
C. elegans Lifespan Assay
-
Objective: To determine the effect of a compound on the lifespan of C. elegans.
-
Protocol:
-
Synchronize a population of wild-type N2 C. elegans by standard bleaching methods to obtain a cohort of age-synchronized L1 larvae.
-
Transfer L1 larvae to Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
At the L4 stage, transfer the worms to fresh NGM plates containing the test compound (e.g., 10 µg/mL MGE) or vehicle control (e.g., DMSO). 5-fluoro-2'-deoxyuridine (FUDR) is added to prevent progeny production.
-
Incubate plates at 20°C.
-
Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer surviving worms to fresh plates every 2-3 days.
-
Continue scoring until all worms are dead.
-
Analyze survival data using the Kaplan-Meier method and log-rank test to determine statistical significance.
-
Oxidative Stress Resistance Assay
-
Objective: To assess the ability of a compound to protect C. elegans from oxidative stress.
-
Protocol:
-
Synchronize and grow wild-type N2 C. elegans to the young adult stage on NGM plates containing the test compound or vehicle control.
-
Prepare assay plates containing a lethal concentration of an oxidizing agent (e.g., 5 mM juglone or paraquat) in the NGM agar.
-
Transfer the treated young adult worms to the stressor plates.
-
Incubate at 20°C.
-
Score the number of surviving worms at regular intervals (e.g., every hour) until all worms are dead.
-
Analyze survival data to determine the mean survival time and statistical significance.
-
Thermotolerance Assay
-
Objective: To evaluate the effect of a compound on the resistance of C. elegans to heat stress.
-
Protocol:
-
Synchronize and grow wild-type N2 C. elegans to the young adult stage on NGM plates containing the test compound or vehicle control.
-
Transfer the plates to a high-temperature incubator set at 35°C.
-
Score the number of surviving worms at regular intervals (e.g., every 2 hours) until all worms are dead.
-
Analyze survival data to determine the mean survival time and statistical significance.
-
Amyloid-β Aggregation Assay
-
Objective: To determine if a compound can reduce the aggregation of amyloid-β in a transgenic C. elegans model of Alzheimer's disease (e.g., strain CL4176).
-
Protocol:
-
Synchronize the CL4176 transgenic strain and grow them at 16°C to prevent premature expression of the amyloid-β transgene.
-
Expose the worms to the test compound or vehicle control from the L1 stage.
-
At the L3 stage, induce the expression of amyloid-β by shifting the temperature to 25°C.
-
Score the worms for paralysis at regular intervals (e.g., every 2 hours) after the temperature shift.
-
Analyze the time course of paralysis to determine if the compound delays the onset of paralysis due to amyloid-β aggregation.
-
Conclusion
The initial findings on Methyl Ganoderate E are promising, suggesting it may be a potent anti-aging compound. However, the absence of independent replication studies underscores the preliminary nature of these results. Further research is imperative to validate the reported effects of MGE and to fully elucidate its mechanism of action. This comparative guide provides a framework for researchers to contextualize the existing data on MGE and to design future studies aimed at confirming and extending these important initial observations.
References
- 1. Food & Function Home-Linking the chemistry and physics of food with health and nutrition<br/><br/>Editor-in-chief: Christine Morand<br/>Impact factor: 5.4<br/>Time to first decision (peer reviewed only): 47 days [pubs.rsc.org]
- 2. Brief Communication: SIR-2.1-dependent lifespan extension of Caenorhabditis elegans by oxyresveratrol and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Curcumin supplementation increases longevity and antioxidant capacity in Caenorhabditis elegans [frontiersin.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Frontiers | DAF-16/FOXO Transcription Factor in Aging and Longevity [frontiersin.org]
- 8. Curcumin-mediated oxidative stress resistance in Caenorhabditis elegans is modulated by age-1, akt-1, pdk-1, osr-1, unc-43, sek-1, skn-1, sir-2.1, and mev-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Methyl Ganoderate C6 and Synthetic Small Molecule Inhibitors
For Immediate Release
Shanghai, China – November 18, 2025 – In the relentless pursuit of novel anticancer therapeutics, researchers are increasingly turning their attention to natural compounds. Among these, Methyl ganoderate C6, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate. This guide provides a comprehensive comparative analysis of this compound with contemporary synthetic small molecule inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performances, supported by detailed experimental methodologies.
Performance Snapshot: Natural Compound vs. Synthetic Counterparts
While direct comparative studies are nascent, analysis of available data on closely related Ganoderma triterpenoids and various synthetic inhibitors targeting similar oncogenic pathways—namely apoptosis and metastasis—reveals a competitive landscape. The following tables summarize the inhibitory concentrations (IC50) of these compounds against various cancer cell lines, providing a quantitative basis for comparison.
Table 1: Comparative Cytotoxicity (IC50) of Ganoderma Triterpenoids and Synthetic Apoptosis Inducers
| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid T | Mitochondria-mediated apoptosis | 95-D (Lung Cancer) | Not specified, but showed dose-dependent cytotoxicity | [1] |
| Ganoderic Acid T Derivative (TLTO-A) | Apoptosis induction | HeLa (Cervical Cancer) | Lower than Ganoderic Acid T | [2] |
| Ganoderma lucidum Extract | Cytotoxicity | MDA-MB 231 (Breast Cancer) | 25.38 µg/mL | [3] |
| Ganoderma lucidum Extract | Cytotoxicity | SW 620 (Colon Cancer) | 47.90 µg/mL | [3] |
| XIAP Inhibitor (Synthetic) | XIAP-BIR3 domain | Various | 0.04 - 5.5 | [4] |
| Thiazolidine Derivative (Synthetic) | Apoptosis induction | MDA-MB-231 (Breast Cancer) | 1.9 | [5] |
| Quinazolin-4(3H)-one Derivative (Synthetic) | EGFR inhibition, Apoptosis | MCF-7 (Breast Cancer) | 5.91 - 6.24 | [5] |
Table 2: Comparative Inhibitory Activity (IC50) against Metastasis
| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50 | Reference |
| Ganoderma Triterpenoid Fraction | Anti-angiogenesis | Lewis Lung Carcinoma (in vivo) | 100-200 mg/kg | [6] |
| Migrastatin Core Ether (ME) (Synthetic) | Cell migration inhibition | Various | 1.5 - 8.2 µM | |
| Migrastatin Core Macrolactam (Synthetic) | Cell migration inhibition | 4T1 (Breast Cancer) | 255 nM | |
| Fascin Inhibitor (NP-G2-044) (Synthetic) | Fascin (actin-bundling) | NCI-H660 (Lung Cancer) | 3 - 5 µM | |
| Glycosyltransferase Inhibitor (Synthetic) | GAG biosynthesis | HEK293 (in vitro) | 188 µM | [7] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The anticancer effects of both this compound and synthetic inhibitors are often mediated through the modulation of critical signaling pathways that govern cell survival and proliferation. A common target is the apoptosis, or programmed cell death, pathway.
The evaluation of these compounds necessitates a standardized experimental workflow to ensure reliable and reproducible data. The following diagram outlines a typical process for screening and characterizing potential anticancer agents.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the synthetic inhibitor and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.[4]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to observe the expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide highlights the potential of this compound as a natural anticancer agent, with activities comparable to some synthetic small molecule inhibitors. While further research is needed to elucidate its precise mechanisms and establish specific inhibitory concentrations, the existing data on related Ganoderma triterpenoids is encouraging. The provided experimental protocols offer a standardized framework for future investigations, paving the way for a more comprehensive understanding and potential clinical application of this promising natural compound.
References
- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Antitumor and antimetastatic effects on liver of triterpenoid fractions of Ganoderma lucidum: mechanism of action and isolation of an active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Binding Targets of Ganoderic Acid DM and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acid DM, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, and its analogs have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in oncology. Elucidating the precise molecular targets of these compounds is a critical step in understanding their mechanism of action and advancing their development as potential drug candidates. This guide provides a comparative overview of the verified binding targets of ganoderic acid DM and its analogs, supported by experimental data and detailed methodologies for key verification experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding and inhibitory activities of ganoderic acid DM and its analogs against their identified molecular targets.
| Compound | Target Protein | Method | Binding Affinity (Kd) | IC50 | Reference |
| Ganoderic Acid DM | Tubulin | Affinity Chromatography | Similar to vinblastine | 40 µM (antiproliferative) | [1][2] |
| Ganoderic Acid A | MDM2 | Surface Plasmon Resonance (SPR) | 12.73 µM | - | [3] |
| Ganoderic Acid A derivative (A2) | MDM2 | Surface Plasmon Resonance (SPR) | 1.68 µM | - | [3] |
| Ganoderic Acid DM methyl ester | - | - | - | 3 µM (antiproliferative) | [1] |
| 7-Oxo-ganoderic acid Z | Tubulin | Affinity Chromatography | No affinity | > 50 µM (antiproliferative) | [4] |
Note: A direct Kd value for Ganoderic Acid DM binding to tubulin is not explicitly stated in the reviewed literature, but its binding capacity is reported to be similar to that of vinblastine. The IC50 value reflects the concentration required to inhibit cell proliferation by 50%, which is attributed to its tubulin-binding activity.
Key Binding Targets and Signaling Pathways
Ganoderic acid DM and its analogs have been shown to interact with several key proteins involved in cancer cell proliferation, survival, and metastasis.
Tubulin
Tubulin is a primary and specific binding target of ganoderic acid DM.[1] The interaction with tubulin disrupts microtubule dynamics, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[5][6] Structure-activity relationship studies have revealed that the carbonyl group at the C-3 position of the ganoderic acid DM molecule is essential for its cytotoxic and antiproliferative activities.[1][7] Analogs lacking this functional group, such as 7-Oxo-ganoderic acid Z, show no affinity for tubulin and a significant reduction in antiproliferative effects.[4]
PI3K/Akt/mTOR Signaling Pathway
Ganoderic acid DM has been demonstrated to inactivate the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[8] By inhibiting this pathway, ganoderic acid DM promotes autophagic apoptosis in cancer cells.[8] While the direct binding targets within this pathway have not been fully elucidated, the observed downstream effects strongly suggest an interaction with one or more key protein kinases in this cascade.
Wnt/β-catenin Signaling Pathway
Ganoderic acid DM has also been shown to interrupt the Wnt/β-catenin signaling pathway. It suppresses the expression of Wnt5α/β and β-catenin, and enhances the phosphorylation of GSK3β, which leads to the degradation of β-catenin.[5] This disruption of Wnt signaling contributes to the apoptotic effects of ganoderic acid DM.[5]
Experimental Protocols for Target Verification
The identification and validation of small molecule-protein interactions are fundamental to drug discovery. The following are detailed methodologies for key experiments used to verify the binding targets of ganoderic acid DM and its analogs.
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex mixture such as a cell lysate.
Experimental Workflow:
Detailed Methodology:
-
Immobilization of Ganoderic Acid DM:
-
Ganoderic acid DM is covalently coupled to magnetic beads (e.g., NHS-activated magnetic beads) through its carboxylic acid group.
-
The beads are then washed to remove any unreacted ganoderic acid DM.
-
-
Preparation of Cell Lysate:
-
Cancer cells (e.g., prostate cancer cell line PC-3) are cultured and harvested.
-
The cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to obtain a whole-cell protein extract.
-
-
Binding of Target Proteins:
-
The ganoderic acid DM-conjugated magnetic beads are incubated with the cell lysate, typically for several hours at 4°C with gentle rotation, to allow for the binding of target proteins.
-
-
Washing:
-
The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive ligand.
-
-
Protein Identification:
-
The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein bands of interest are excised from the gel and identified using mass spectrometry (e.g., LC-MS/MS).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique used to quantify the binding kinetics and affinity between a ligand and an analyte.
Experimental Workflow:
References
- 1. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methylated Ganoderic Acid DM and Ganoderic Acid DM in Prostate Cancer Research
A Comparative Analysis of Two Triterpenoids for Researchers, Scientists, and Drug Development Professionals
The landscape of natural product research in oncology is continually expanding, with compounds derived from medicinal mushrooms like Ganoderma lucidum garnering significant interest. Among these, triterpenoids such as Ganoderic Acid DM (GA-DM) have been investigated for their potential anti-cancer properties. This guide provides a head-to-head comparison of Ganoderic Acid DM and its methylated derivative, Methyl Ganoderic Acid DM, focusing on their effects in prostate cancer cells.
A note on nomenclature: The available scientific literature provides comparative data for "Ganoderic Acid DM" and its methyl ester, referred to as "Methyl Ganoderic Acid DM". While the initial query specified "Methyl ganoderate C6," comprehensive searches did not yield comparative studies for a compound with this exact name in the context of prostate cancer. The data presented herein pertains to the methylated form of Ganoderic Acid DM, which is scientifically the most relevant comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data on the bioactivity of Methyl Ganoderic Acid DM and Ganoderic Acid DM in prostate cancer cells and related models.
Table 1: Cytotoxicity in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Methyl Ganoderic Acid DM | PC3 (androgen-independent) | MTT Assay | 0.3 µM | [1] |
| DU145 (androgen-independent) | MTT Assay | 0.3 µM | [1] | |
| Ganoderic Acid DM | PC3 (androgen-independent) | MTT Assay | 40 µM | [1] |
| DU145 (androgen-independent) | MTT Assay | 40 µM | [1] |
Table 2: Inhibition of Osteoclastogenesis
| Compound | Model System | Effect | Concentration for Complete Inhibition | Reference |
| Methyl Ganoderic Acid DM | RAW264 cells | Blocked osteoclastogenesis with low cytotoxicity (<30%) | 12.5 µM | [2][3] |
| Ganoderic Acid DM | RAW264 cells | Blocked osteoclastogenesis | 50 µM | [2][3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this comparison.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on prostate cancer cell viability.
Cell Lines:
-
PC3 (human prostate adenocarcinoma, androgen-independent)
-
DU145 (human prostate carcinoma, androgen-independent)
Materials:
-
PC3 and DU145 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Methyl Ganoderic Acid DM and Ganoderic Acid DM
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The compounds were dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells were treated with these concentrations for 48 hours. A control group was treated with DMSO-containing medium at the same concentration as the highest compound concentration.
-
MTT Incubation: After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 value was determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Osteoclastogenesis Inhibition Assay
Objective: To evaluate the inhibitory effect of the compounds on the differentiation of osteoclasts.
Cell Line:
-
RAW264 (murine macrophage cell line)
Materials:
-
RAW264 cells
-
α-MEM medium supplemented with 10% FBS
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Methyl Ganoderic Acid DM and Ganoderic Acid DM
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
48-well plates
Procedure:
-
Cell Seeding: RAW264 cells were seeded in 48-well plates at a density of 1 x 10⁴ cells per well.
-
Induction of Differentiation: The cells were cultured in the presence of 100 ng/mL of RANKL to induce osteoclast differentiation.
-
Compound Treatment: The cells were simultaneously treated with various concentrations of Methyl Ganoderic Acid DM or Ganoderic Acid DM.
-
Culture and Medium Change: The cells were cultured for 5 days, with the medium being changed every 2 days.
-
TRAP Staining: After 5 days, the cells were fixed and stained for TRAP, a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) were counted as osteoclasts. The concentration at which complete inhibition of osteoclast formation was observed was determined.[2][3]
Signaling Pathways and Mechanisms of Action
The antitumor effects of Ganoderic Acid DM in prostate cancer are attributed to its modulation of key signaling pathways. While the specific signaling pathways targeted by Methyl Ganoderic Acid DM in prostate cancer have not been as extensively elucidated, its superior potency suggests a more efficient interaction with these or related pathways.
Ganoderic Acid DM Signaling Pathway in Prostate Cancer
Caption: GA-DM inhibits androgen signaling in prostate cancer cells.
General Experimental Workflow for Compound Comparison
Caption: Workflow for comparing the bioactivity of the two compounds.
References
The Pivotal Role of Functional Groups in the Cytotoxicity of Ganoderic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Their cytotoxic effects against a variety of cancer cell lines are well-documented; however, the efficacy of individual GAs is intrinsically linked to their unique structural features. This guide provides a comparative analysis of the cytotoxicity of various ganoderic acids, focusing on the critical role that specific functional groups—namely carboxyl, hydroxyl, and acetyl moieties—play in their mechanism of action. The information presented herein is supported by experimental data to aid researchers in the ongoing development of potent, targeted cancer therapies.
Comparative Cytotoxicity of Ganoderic Acid Analogues
The cytotoxic potential of ganoderic acids is profoundly influenced by the presence and orientation of functional groups on the triterpenoid skeleton. Modifications to these groups can significantly alter the compound's bioactivity, including its ability to induce apoptosis and inhibit cell proliferation.
The Influence of the Carboxyl Group
The carboxylic acid moiety in the side chain of ganoderic acids has been a primary target for structural modification to enhance cytotoxic activity. Studies involving the synthesis of amide derivatives from Ganoderic Acid A (GAA) have shown that this functional group is not necessarily essential for cytotoxicity and that its modification can lead to compounds with improved anti-proliferative effects.[1][2][3][4][5] For instance, certain amide derivatives of GAA have demonstrated significantly greater inhibition of cancer cell proliferation compared to the parent compound.[5][6] This suggests that the carboxyl group can be a strategic site for derivatization to develop more potent anti-cancer agents.[1]
The Role of Hydroxyl and Acetyl Groups
The presence, number, and position of hydroxyl groups also play a crucial role in the cytotoxicity of ganoderic acids. Research suggests that an increase in the number of hydroxyl groups may lead to a decrease in cytotoxic activity. Conversely, the acetylation of hydroxyl groups has been shown to potentially enhance the cytotoxic and pro-oxidant activities of these compounds.[7] This enhancement may be attributed to increased cell membrane permeability.
The following tables summarize the available quantitative data on the cytotoxicity of various ganoderic acids and their derivatives, highlighting the impact of functional group modifications.
| Table 1: Cytotoxicity of Ganoderic Acid A and its Amide Derivatives against MCF-7 Breast Cancer Cells | |
| Compound | Cell Viability (%) at 50 µM after 48h |
| Ganoderic Acid A (GAA) | ~80% |
| Amide Derivative A2 | Significantly lower than GAA |
| Amide Derivative A6 | ~36% |
| Amide Derivative A7 | Significantly lower than GAA |
| Amide Derivative A8 | Significantly lower than GAA |
| Amide Derivative A9 | Significantly lower than GAA |
| Amide Derivative A15 | Significantly lower than GAA |
Data extracted from a study by Jia et al. (2023), which investigated the anti-proliferative activities of a series of GAA amide derivatives.[6]
| Table 2: Comparative IC50 Values of Various Ganoderic Acids in Different Cancer Cell Lines | |||
| Ganoderic Acid | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Ganoderic Acid A | HepG2 (Liver) | 7.25 | Not Specified |
| SMMC7721 (Liver) | Not Specified | Not Specified | |
| Bel7402 (Liver) | 7.25 | Not Specified | |
| P388 (Leukemia) | 7.25 | Not Specified | |
| SGC7901 (Gastric) | 7.25 | Not Specified | |
| Ganoderic Acid T | 95-D (Lung) | Dose-dependent cytotoxicity observed | Not Specified |
| Ganoderic Acid T Derivative (TLTO-A) | HeLa (Cervical) | Highest inhibitory effect among tested derivatives | Not Specified |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources.[8][9]
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxicity of ganoderic acids, based on the widely used MTT assay.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
1. Cell Seeding:
-
Cancer cells (e.g., HepG2, MCF-7, HeLa) are harvested during their logarithmic growth phase.
-
A cell suspension is prepared in a complete culture medium, and cell density is determined using a hemocytometer.
-
Cells are seeded into 96-well plates at an optimized density (e.g., 5,000 to 10,000 cells per well) in a volume of 100 µL and incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
2. Compound Treatment:
-
Stock solutions of ganoderic acids are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete culture medium.
-
The culture medium from the 96-well plates is replaced with 100 µL of the medium containing the desired concentrations of the ganoderic acid derivatives. Control wells containing medium with the solvent and medium alone are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[11]
3. MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[12]
-
The plates are incubated for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed without disturbing the formazan crystals.
-
100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[12]
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[12]
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 620-690 nm is often used to subtract background absorbance.[10][12]
6. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their cytotoxic effects through the modulation of various signaling pathways, ultimately leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Mitochondrial-Mediated Apoptosis
A primary mechanism of ganoderic acid-induced cytotoxicity is the induction of the intrinsic apoptotic pathway, which is mediated by the mitochondria. Ganoderic acids such as Ganoderic Acid T have been shown to cause a reduction in the mitochondrial membrane potential.[9] This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis.[9] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also often shifted in favor of apoptosis.[9]
Caption: Mitochondrial-mediated apoptosis pathway induced by ganoderic acids.
p53-MDM2 Signaling Pathway
Some ganoderic acid derivatives have been found to induce apoptosis by regulating the p53 signaling pathway.[6] The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2. Certain ganoderic acid analogues may inhibit the interaction between p53 and MDM2, leading to the stabilization and activation of p53, which in turn can trigger apoptosis.[6]
Caption: Regulation of the p53-MDM2 pathway by ganoderic acid derivatives.
General Experimental Workflow
The process of evaluating the cytotoxic effects of ganoderic acids typically follows a structured workflow, from compound preparation to data analysis.
Caption: General experimental workflow for cytotoxicity assessment of ganoderic acids.
Conclusion
The cytotoxic activity of ganoderic acids is intricately linked to their chemical structure, with functional groups playing a determinative role. The carboxyl group serves as a valuable site for modification, often leading to derivatives with enhanced anti-proliferative properties. The number and acetylation state of hydroxyl groups also significantly impact cytotoxicity. A deeper understanding of these structure-activity relationships is paramount for the rational design of novel, more effective ganoderic acid-based anticancer drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore and harness the therapeutic potential of these fascinating natural compounds.
References
- 1. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Ganoderate C6: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive guide to the proper disposal procedures for Methyl ganoderate C6, a specialized biochemical compound. The following protocols are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling non-hazardous biochemical waste and available data on similar ganoderic acid compounds. A thorough risk assessment should be conducted by the user in the context of their specific laboratory environment and local regulations.
Initial Risk Assessment and Hazard Determination
Before proceeding with disposal, it is crucial to conduct a risk assessment to confirm the non-hazardous nature of this compound. While related compounds are generally considered non-hazardous, this cannot be definitively established for this compound without a specific SDS.
Key Action: Contact the supplier or manufacturer of your this compound to request a Safety Data Sheet.
In the absence of an SDS, a qualitative risk assessment can be informed by the hazard profiles of structurally similar compounds. The following table summarizes the available safety information for other ganoderic acids.
| Compound | CAS Number | Key Hazard Information | Disposal Recommendations |
| Ganoderic Acid A | 81907-62-2 | Not classified as a hazardous substance according to the Globally Harmonized System (GHS). Water hazard class 1 (Self-assessment): slightly hazardous for water.[1] | Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system.[1] |
| Ganoderic Acid ε | 294674-05-8 | GHS Classification: Acute toxicity, Oral (Category 4), H302 (Harmful if swallowed); Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410.[2] | Dispose of contents/container to an approved waste disposal plant.[2] Considered non-hazardous for transport.[2] |
| Ganoderic Acid N | 110241-19-5 | Not classified as hazardous for transport. May be harmful to the aquatic environment.[3] | Do not let product enter drains.[3] |
This information suggests that while ganoderic acids are not highly hazardous, some may be harmful if swallowed and can pose a risk to aquatic life. Therefore, direct disposal into the environment should be avoided.
Personal Protective Equipment (PPE)
Regardless of the perceived hazard level, appropriate PPE should always be worn when handling any chemical waste.
-
Standard Laboratory Attire: Closed-toe shoes, long pants, and a lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
Disposal Procedures
Based on the available information, this compound waste can be categorized as non-hazardous chemical waste. The following step-by-step procedures outline the recommended disposal methods for solid waste and trace amounts in solution.
Disposal of Solid this compound Waste
-
Segregation: Collect solid this compound waste in a dedicated, clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Container Labeling: The container must be labeled with the full chemical name: "this compound Waste."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Final Disposal: Once the container is full, arrange for disposal through your institution's hazardous waste management program as non-hazardous chemical waste. This ensures compliance with local regulations and proper handling at a designated waste facility.
Disposal of Empty Containers
-
Decontamination: If the container held a significant amount of solid material, scrape out any remaining residue into the solid waste container.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or water). Collect the rinsate as chemical waste.
-
Defacing: Completely deface or remove the original label.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.
Disposal of Dilute Aqueous Solutions (Trace Amounts)
For very dilute aqueous solutions containing only trace amounts of this compound, disposal down the sanitary sewer may be permissible, subject to local regulations and institutional policies.
-
Confirmation: Verify with your institution's Environmental Health and Safety (EHS) office that the disposal of small quantities of non-hazardous biochemicals down the drain is permitted.
-
Dilution: Ensure the solution is dilute.
-
Flushing: Pour the solution down the drain with copious amounts of running water (at least a 20-fold excess of water). This helps to prevent any potential harm to the aquatic environment.
Spill Management
In the event of a spill of solid this compound:
-
Restrict Access: Cordon off the affected area.
-
Wear PPE: Don appropriate PPE as listed above.
-
Containment: Gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as solid chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize obtaining a specific Safety Data Sheet and consulting with your institution's Environmental Health and Safety department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
